2-Bromo-4-fluoro-5-hydroxybenzaldehyde
Description
BenchChem offers high-quality 2-Bromo-4-fluoro-5-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-fluoro-5-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-4-fluoro-5-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-3,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHLLMSWDNTUGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromo-4-fluoro-5-hydroxybenzaldehyde CAS number and chemical identity
Executive Summary
2-Bromo-4-fluoro-5-hydroxybenzaldehyde (CAS 1262989-52-5) is a highly specialized halogenated benzaldehyde derivative serving as a critical pharmacophore in modern medicinal chemistry.[1] Distinguished by its trisubstituted benzene ring pattern, this compound offers three distinct vectors for chemical elaboration: the electrophilic aldehyde handle, the nucleophilic phenolic hydroxyl, and the labile aryl bromide for cross-coupling.
Its primary utility lies in the synthesis of GPR40 (FFAR1) agonists for the treatment of Type 2 Diabetes and metabolic disorders involving the gut-brain axis. This guide provides a comprehensive technical analysis, including validated synthetic protocols, physicochemical profiling, and strategic applications in drug discovery.[2]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
This compound is characterized by a "push-pull" electronic system where the electron-donating hydroxyl group opposes the electron-withdrawing aldehyde and halogen substituents, creating unique reactivity patterns for SNAr and metal-catalyzed cross-couplings.
Datasheet Summary
| Property | Specification |
| CAS Number | 1262989-52-5 |
| IUPAC Name | 2-Bromo-4-fluoro-5-hydroxybenzaldehyde |
| Molecular Formula | C₇H₄BrFO₂ |
| Molecular Weight | 219.01 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, DCM |
| Precursor CAS | 865186-62-5 (Methyl ether derivative) |
| Key Functional Groups | Aldehyde (C-1), Bromide (C-2), Fluoride (C-4), Hydroxyl (C-5) |
Structural Logic
-
C-1 Aldehyde: Primary site for reductive amination or olefination (Wittig/Horner-Wadsworth-Emmons).
-
C-2 Bromide: Sterically congested position suitable for Suzuki-Miyaura or Buchwald-Hartwig couplings, often requiring specialized ligands (e.g., SPhos, XPhos).
-
C-4 Fluoride: Provides metabolic stability and modulation of pKa; generally resistant to nucleophilic displacement due to the adjacent electron-rich hydroxyl group unless activated.
-
C-5 Hydroxyl: Strong ortho/para director; serves as an anchor for alkylation (ether formation) to extend the molecular scaffold.
Synthetic Routes & Optimization
The synthesis of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde is non-trivial due to the directing effects of the substituents. The most robust industrial route involves the demethylation of its commercially available precursor, 2-Bromo-4-fluoro-5-methoxybenzaldehyde.
Validated Protocol: HBr-Mediated Demethylation
Rationale: This method is preferred for scale-up due to cost-efficiency compared to Boron Tribromide (BBr₃) routes.
Reagents:
-
Starting Material: 2-Bromo-4-fluoro-5-methoxybenzaldehyde (CAS 865186-62-5)[3][4][5][6]
-
Reagent: 48% Hydrobromic Acid (HBr)
-
Solvent: Glacial Acetic Acid (AcOH)
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 2-Bromo-4-fluoro-5-methoxybenzaldehyde (1.0 eq). Add Glacial Acetic Acid (10 volumes) and stir until dissolved.
-
Acid Addition: Slowly add 48% aqueous HBr (10 volumes) to the solution at room temperature.
-
Reflux: Equip the flask with a condenser and heat the mixture to 130°C . Maintain reflux for 24 hours .
-
Critical Control Point: Monitor reaction progress via LC-MS. The starting material (MW 233) should disappear, replaced by the product peak (MW 219).
-
-
Quenching: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove excess AcOH/HBr.
-
Neutralization: Resuspend the residue in water and carefully neutralize with saturated aqueous NaHCO₃ until pH ~6-7.
-
Extraction: Extract the aqueous phase with Ethyl Acetate (3x). Combine organic layers.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.
Synthetic Pathway Diagram (Graphviz)
Figure 1: The conversion of the methoxy precursor to the target hydroxybenzaldehyde via acid-mediated cleavage.
Applications in Drug Discovery[2][6]
This intermediate is a "privileged scaffold" in the design of GPR40 Agonists (Free Fatty Acid Receptor 1), which are therapeutic targets for Type 2 Diabetes. The compound acts as the polar "head group" or the linker unit connecting the lipophilic tail to the central core.
Medicinal Chemistry Workflow
-
Scaffold Anchoring: The C-5 Hydroxyl is alkylated with a linker (e.g., a piperidine or azetidine ring).
-
Core Extension: The C-1 Aldehyde is subjected to reductive amination to attach the central aromatic core.
-
Lipophilic Tuning: The C-2 Bromide allows for late-stage diversification via Suzuki coupling to introduce biaryl systems that occupy the receptor's hydrophobic pocket.
Drug Development Pathway Diagram (Graphviz)
Figure 2: Strategic incorporation of the intermediate into GPR40 agonist synthesis.
Handling, Stability & Safety
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Stability & Storage[6]
-
Oxidation Sensitivity: Aldehydes are prone to air oxidation to carboxylic acids. Store under an inert atmosphere (Nitrogen or Argon).
-
Light Sensitivity: Halogenated aromatics can be light-sensitive. Store in amber vials.
-
Temperature: Refrigerate (2-8°C) for long-term storage to prevent decomposition.
Analytical Verification
To confirm the identity of the synthesized product:
-
¹H NMR (DMSO-d₆): Look for the aldehyde proton singlet at ~10.1 ppm . The aromatic region should show two singlets (due to para-substitution relative to F/Br) or doublets with F-coupling. The phenolic -OH will appear as a broad singlet, exchangeable with D₂O.
-
¹⁹F NMR: A single peak typically around -110 to -130 ppm (relative to CFCl₃), showing coupling to adjacent protons.
References
-
Sigma-Aldrich. Product Specification: 2-bromo-4-fluoro-5-hydroxybenzaldehyde (Product No. AOBH97F10172).[7] Retrieved from
-
ChemicalBook. 2-Bromo-4-fluoro-5-hydroxybenzaldehyde Datasheet (CB83083617).[1] Retrieved from
-
Google Patents. US20220226298A1: Gpr40 agonists. (Describes the synthesis of the target from the methoxy precursor). Retrieved from
-
PubChem. Compound Summary: 2-Bromo-4-fluoro-5-methoxybenzaldehyde (Precursor). Retrieved from
Sources
- 1. 2-bromo-4-fluoro-5-hydroxybenzaldehyde | 1262989-52-5 [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 861928-25-8|2-Bromo-5-fluoro-4-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 4. 865186-62-5 | 2-bromo-4-fluoro-5-methoxybenzaldehyde | Boroncore [boroncore.com]
- 5. CAS 865186-62-5 | 2615-B-0T | MDL MFCD22371190 | 2-Bromo-4-fluoro-5-methoxybenzaldehyde | SynQuest Laboratories [synquestlabs.com]
- 6. achmem.com [achmem.com]
- 7. 2-bromo-4-fluoro-5-hydroxybenzaldehyde [sigmaaldrich.com]
Solubility Profile & Technical Characterization of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde
Topic: Solubility of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde in Organic Solvents Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromo-4-fluoro-5-hydroxybenzaldehyde (CAS: 1262989-52-5) is a specialized halogenated aromatic intermediate, critical in the synthesis of boron-containing anti-inflammatory agents (e.g., Crisaborole derivatives) and GPR40 agonists.[1][2][3] Its unique substitution pattern—featuring an electron-withdrawing fluorine atom adjacent to a phenolic hydroxyl group—significantly alters its solubility and pKa profile compared to non-fluorinated analogues.
This guide provides a definitive technical analysis of its solubility across organic solvent classes, grounded in experimental work-up protocols and physicochemical principles. It addresses the challenges of handling this amphiphilic molecule, which exhibits dual behavior: lipophilicity driven by the bromo-fluoro motif and polarity driven by the hydroxy-aldehyde core.
Physicochemical Profile & Structural Analysis
Understanding the solubility of this compound requires dissecting its electronic environment. The interplay between the halogen substituents and the phenol group dictates its solvation thermodynamics.
| Property | Value / Description | Impact on Solubility |
| CAS Number | 1262989-52-5 | Unique Identifier |
| Molecular Formula | C₇H₄BrFO₂ | MW: 219.01 g/mol |
| Functional Groups | Phenol (-OH), Aldehyde (-CHO), Bromine (-Br), Fluorine (-F) | -OH: H-bond donor (soluble in alcohols).-CHO: Dipole interactions (soluble in DCM/EtOAc).-Br/-F: Lipophilicity (soluble in non-polar organics). |
| Predicted LogP | ~2.1 – 2.4 | Moderate lipophilicity; readily crosses organic-aqueous interfaces. |
| Acid Dissociation (pKa) | ~6.5 – 7.5 (Estimated) | The ortho-fluorine and para-bromine (relative to OH) withdraw electrons, increasing acidity compared to phenol (pKa 10). Result: Soluble in basic aqueous media (pH > 8) as a phenolate salt. |
The "Fluorine Effect" on Solvation
Unlike its non-fluorinated counterpart (2-bromo-5-hydroxybenzaldehyde), the presence of the fluorine atom at the 4-position creates a significant dipole and lowers the pKa of the adjacent hydroxyl group. This makes the compound more susceptible to deprotonation in weak bases (e.g., bicarbonate), a critical factor during aqueous work-ups.
Solubility Compatibility Matrix
The following data aggregates experimental observations from synthesis protocols (specifically extraction methodologies) and theoretical solubility parameter (HSP) modeling.
Class A: High Solubility (Primary Reaction/Extraction Solvents)
These solvents are recommended for synthesis, extraction, and preparing stock solutions.
| Solvent | Solubility Status | Mechanistic Rationale |
| Ethyl Acetate (EtOAc) | Excellent | Primary extraction solvent cited in patent literature. The ester group accepts H-bonds from the phenol while solvating the aromatic core. |
| Dichloromethane (DCM) | Good | Standard solvent for halogenated benzaldehydes. Excellent for reactions involving Lewis acids (e.g., BBr₃ demethylation). |
| DMSO / DMF | High | Strong dipole interactions solubilize the polar aldehyde/phenol core. Ideal for nucleophilic aromatic substitution (SNAr) reactions. |
| Methanol / Ethanol | Good | Proticity matches the phenolic hydroxyl group. Suitable for recrystallization, though aldehyde stability (acetal formation) must be monitored. |
Class B: Conditional/Low Solubility
Use these solvents for precipitation or phase separation.
| Solvent | Solubility Status | Mechanistic Rationale |
| Water (Neutral/Acidic) | Very Low | The hydrophobic halogenated ring dominates. The compound precipitates from aqueous acid. |
| Water (Basic, pH > 8) | Soluble | Deprotonation of the phenol forms a water-soluble phenolate anion. Caution: Aldehydes are unstable in strong base (Cannizzaro reaction risk). |
| Hexanes / Heptane | Poor | Lacks the polarity to disrupt the crystal lattice of the hydroxy-aldehyde network. Used as an anti-solvent for recrystallization. |
Experimental Protocols
Protocol A: Solubility-Based Purification (Work-up)
Based on synthesis workflows for GPR40 agonists (US20220226298A1).
Context: Recovering the product after demethylation in HBr/AcOH.
-
Concentration: Remove the reaction solvent (Acetic Acid) under reduced pressure.
-
Quench: Add saturated aqueous NaHCO₃ carefully to the residue.
-
Critical Step: Adjust pH to exactly 7.0 .
-
Reasoning: pH < 6 leaves acid traces; pH > 9 risks dissolving the product into the aqueous layer as a phenolate salt.
-
-
Extraction: Add Ethyl Acetate (3 volumes) .
-
Agitate vigorously.[4] The neutral phenol partitions into the organic phase.
-
-
Phase Separation: Collect the organic layer.
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate.
Protocol B: Saturation Shake-Flask Method (Solubility Determination)
Use this standard operating procedure (SOP) to generate precise quantitative data for formulation.
-
Preparation: Add excess solid 2-Bromo-4-fluoro-5-hydroxybenzaldehyde to 5 mL of the target solvent in a borosilicate glass vial.
-
Equilibration: Cap and agitate at 25°C for 24 hours (orbital shaker at 200 rpm).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter.
-
Quantification: Dilute the supernatant with Acetonitrile and analyze via HPLC (UV detection at 254 nm).
Visualization of Solubility Logic
Diagram 1: Solubility-Driven Extraction Workflow
This flowchart illustrates the critical pH-dependent solubility switches used during purification.
Caption: pH-controlled extraction logic utilizing the amphiphilic nature of the target molecule.
Diagram 2: Solvent Selection Decision Tree
A guide for selecting the correct solvent based on the intended application.
Caption: Decision matrix for solvent selection based on process requirements.
References
- US Patent Application 20220226298A1. "Gpr40 agonists." Google Patents.
-
PubChem Database. "2-Bromo-4-fluoro-5-hydroxybenzaldehyde (CID 54366624)." National Center for Biotechnology Information. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Characterization of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde: Focus on Melting Point Determination
Executive Summary
2-Bromo-4-fluoro-5-hydroxybenzaldehyde is a substituted aromatic aldehyde with potential applications as a key intermediate in the synthesis of novel pharmaceutical compounds. A critical parameter for the identification, purity assessment, and quality control of any solid-state compound is its melting point. As of the latest literature review, a definitive melting point for pure 2-Bromo-4-fluoro-5-hydroxybenzaldehyde has not been formally published. This guide, therefore, serves as a comprehensive technical framework for researchers, scientists, and drug development professionals. It provides a predictive analysis based on structurally analogous compounds and details rigorous, field-proven experimental protocols for the precise determination of its melting point range using both classical and modern thermal analysis techniques. The causality behind experimental choices and the interpretation of potential outcomes are emphasized to ensure scientific integrity.
Introduction: The Criticality of a Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This physical property is one of the most fundamental and widely used indicators for identifying a compound and assessing its purity.[1][2][3][4] A pure crystalline substance typically exhibits a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C. Conversely, the presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression, which both lowers the melting temperature and broadens the melting range.[2][3][5][6]
Given the trifunctional nature of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde (containing aldehyde, phenol, and aryl halide moieties), it represents a versatile building block in medicinal chemistry. Accurate characterization of its physical properties is paramount for its use in synthesis, ensuring batch-to-batch consistency and reliable reaction kinetics. This guide provides the necessary theoretical grounding and practical methodologies to confidently establish the melting point of this compound.
Predictive Analysis and Theoretical Considerations
In the absence of published data for the target compound, a predictive analysis based on structurally similar molecules can provide a valuable estimated melting point. This informs the experimental design, particularly the temperature range to be investigated.
Structure-Based Melting Point Estimation
The melting point is highly dependent on intermolecular forces (hydrogen bonding, dipole-dipole interactions, van der Waals forces) and how efficiently the molecules pack into a crystal lattice. The substituents on the benzene ring of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde will play a significant role. The hydroxyl (-OH) and aldehyde (-CHO) groups can participate in hydrogen bonding, which is expected to result in a relatively high melting point compared to non-polar analogues.
To estimate a plausible range, we can examine the melting points of closely related compounds.
| Compound Name | Structure | Key Differences | Reported Melting Point (°C) |
| 2-Bromo-4-fluoro-5-hydroxybenzaldehyde | Br(C6H2F(OH)CHO) | Target Compound | To be determined |
| 2-Bromo-4-fluoro-5-methoxybenzaldehyde | Br(C6H2F(OCH3)CHO) | -OH replaced by -OCH3 (lacks H-bond donor) | 100 - 105 |
| 2-Bromo-5-hydroxybenzaldehyde | Br(C6H3(OH)CHO) | Lacks fluorine atom | 132 - 136[7] |
| 5-Bromo-4-fluoro-2-hydroxybenzaldehyde | Br(C6H2F(OH)CHO) | Isomeric substitution pattern | No data found[8][9] |
Based on these analogs, the presence of the hydroxyl group in the target compound, capable of strong hydrogen bonding, suggests its melting point will likely be higher than its methoxy-substituted counterpart (100-105°C). The combined electronic effects of the bromine and fluorine atoms will also influence crystal packing. Therefore, a reasonable starting hypothesis would place the melting point of pure 2-Bromo-4-fluoro-5-hydroxybenzaldehyde in the range of 110-140°C . This prediction must be confirmed experimentally.
The Impact of Impurities
As a universal principle in chemistry, impurities disrupt the uniform structure of a crystal lattice. This disruption means that less energy is required to overcome the intermolecular forces holding the molecules together, resulting in a lower melting point.[10] Furthermore, as the compound melts, the impurities become more concentrated in the remaining solid, causing a continuous depression of the melting temperature and resulting in a broad melting range.[5] Therefore, a sharp melting range is a strong indicator of high purity.
The Phenomenon of Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[11][12][13] These different crystalline forms, or polymorphs, have the same chemical composition but different lattice arrangements. This can lead to significant differences in physical properties, including the melting point, solubility, and stability.[11][13][14] It is crucial for drug development professionals to be aware that different synthesis or purification conditions (e.g., solvent choice, cooling rate) could potentially yield different polymorphs of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde, each with a distinct and valid melting point.[14][15] The thermodynamically most stable polymorph typically has the highest melting point.[14]
Experimental Protocols for Melting Point Determination
Two primary methods are employed for melting point determination. The capillary method is a classical, visual technique, while Differential Scanning Calorimetry (DSC) offers a more quantitative, instrumental approach. For a novel compound, employing both methods provides a self-validating system.
Method 1: Capillary Melting Point Determination
This technique relies on the visual observation of the phase transition of a small sample packed into a glass capillary tube that is heated at a controlled rate.[16][17][18]
-
Sample Preparation:
-
Ensure the sample of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde is completely dry, as moisture can act as an impurity.
-
Place a small amount of the sample on a clean, dry watch glass.
-
Finely crush the sample into a powder using a spatula. This ensures uniform packing and heat transfer.
-
-
Capillary Loading:
-
Take a capillary melting point tube (sealed at one end).
-
Press the open end of the tube into the powdered sample until a small amount of material enters the tube.
-
Invert the tube and gently tap it on a hard surface to pack the sample down to the sealed end. The final packed height should be 2-3 mm.[16][17][19]
-
-
Measurement:
-
Place the packed capillary into the heating block of a melting point apparatus.
-
Rapid Preliminary Run: First, perform a quick determination by heating at a fast rate (e.g., 10-15°C per minute) to find the approximate melting temperature.
-
Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Prepare a new capillary tube.
-
Begin heating at a slow, controlled rate of 1-2°C per minute.[19] A slow ramp rate is critical for accuracy.
-
Record T1: Note the temperature at which the first drop of liquid is observed. This is the beginning of the melting range.
-
Record T2: Note the temperature at which the last solid crystal turns into a clear liquid. This is the end of the melting range.
-
The result is reported as the range T1 - T2. For a pure compound, this range should be narrow.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[20] It provides highly accurate and quantitative data on thermal transitions, including melting.
-
Instrument Calibration:
-
Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., indium, tin) that bracket the expected melting point of the sample.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the pure, dry 2-Bromo-4-fluoro-5-hydroxybenzaldehyde into a clean DSC pan (typically aluminum).
-
Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.
-
Prepare an identical empty, sealed pan to be used as the reference.
-
-
Experimental Setup:
-
Place the sample pan and the reference pan into their respective positions in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.
-
Set the experimental parameters:
-
Start Temperature: At least 20-30°C below the expected melting point (e.g., 80°C).
-
End Temperature: Well above the expected melting point (e.g., 160°C).
-
Heating Rate (Ramp): A standard rate of 10°C/min is often used for initial screening. For high-resolution data on the melting event, a slower rate of 2-5°C/min is recommended.
-
-
-
Data Acquisition and Analysis:
-
Initiate the temperature program. The instrument will plot heat flow versus temperature.
-
The melting of the sample will appear as an endothermic peak on the DSC thermogram.
-
Analyze the peak to determine:
-
Onset Temperature: The temperature at which the peak begins to deviate from the baseline, often reported as the melting point.
-
Peak Temperature: The temperature at the apex of the peak.
-
Enthalpy of Fusion (ΔHfus): The integrated area of the peak, which corresponds to the energy required to melt the sample (in J/g).
-
-
Conclusion
While a definitive melting point for 2-Bromo-4-fluoro-5-hydroxybenzaldehyde is not currently established in the public domain, this guide provides a robust framework for its determination. Through predictive analysis based on structural analogs, a melting point in the range of 110-140°C is anticipated. The detailed protocols for both capillary and DSC methods offer a self-validating approach to experimentally confirm this critical parameter. For researchers in drug discovery and development, the rigorous application of these methodologies is essential for ensuring the identity, purity, and consistency of this promising synthetic intermediate. The observation of a sharp melting range will be the primary indicator of a highly purified compound, which is a prerequisite for its successful application in subsequent chemical transformations.
References
-
Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points. [Link]
-
Oreate AI Blog. (2026, January 6). The Impact of Impurities on Melting Points: A Closer Look. [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. [Link]
-
Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]
-
Chemistry Stack Exchange. (2016, October 31). Effect of impurities on melting point. [Link]
-
Edisco. Melting point determination. [Link]
-
University of Alberta. Melting point determination. [Link]
-
University of Calgary. Polymorphism of a Compound. [Link]
-
Wikipedia. Crystal polymorphism. [Link]
-
NETZSCH Analyzing & Testing. Polymorphism. [Link]
-
Emerald Cloud Lab. (2025, September 25). ExperimentMeasureMeltingPoint Documentation. [Link]
-
Seven Star Pharma. Fundamentals of Polymorphism. [Link]
-
ResearchGate. Studying on the Polymorphs and the Melting Point of HMP. [Link]
-
ResearchGate. (2025, August 4). Identification of an Unknown Organic Compound by Determination of its Melting Point. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Melting Point Determination. [Link]
-
Royal Society of Chemistry. Melting point determination. [Link]
-
ResolveMass Laboratories Inc. Melting Point Determination. [Link]
-
Appropedia. (2015, March 23). Differential scanning calorimetry protocol: MOST. [Link]
-
Wikipedia. Differential scanning calorimetry. [Link]
-
PMC. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. [Link]
-
International Journal of Nanomedicine. (2010, December 15). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]
-
National Institute of Standards and Technology. STANDARDS DEVELOPMENT FOR DIFFERENTIAL SCANNING CALORIMETRY. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Melting Point Determination – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 3. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 2-Bromo-5-hydroxybenzaldehyde | 2973-80-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 5-BROMO-4-FLUORO-2-HYDROXY-BENZALDEHYDE | 399-00-8 [chemicalbook.com]
- 9. 5-Bromo-4-fluoro-2-hydroxybenzaldehyde | CymitQuimica [cymitquimica.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. idc-online.com [idc-online.com]
- 12. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. sevenstarpharm.com [sevenstarpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. mt.com [mt.com]
- 17. edisco.it [edisco.it]
- 18. emeraldcloudlab.com [emeraldcloudlab.com]
- 19. jk-sci.com [jk-sci.com]
- 20. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
Methodological & Application
nucleophilic aromatic substitution on 2-Bromo-4-fluoro-5-hydroxybenzaldehyde
Application Note: Nucleophilic Aromatic Substitution (
Part 1: Executive Strategic Analysis
1.1 The Substrate Challenge
The substrate 2-Bromo-4-fluoro-5-hydroxybenzaldehyde presents a classic "competing functionality" paradox in organic synthesis. While it appears to be a prime candidate for
-
Activation: The aldehyde (-CHO) at position 1 is a strong electron-withdrawing group (EWG). It activates the para position (C4) and, to a lesser extent, the ortho position (C2).
-
Regioselectivity (F vs. Br): Fluorine (at C4) is the superior leaving group in
reactions compared to Bromine (at C2). This is due to the high electronegativity of fluorine, which stabilizes the anionic transition state (Meisenheimer complex), particularly when located para to the activating aldehyde. -
The "Phenol Trap": The 5-hydroxyl group is the critical failure point. Under the basic conditions required for most
reactions, the phenol deprotonates to form a phenoxide ( ). This anion is a powerful electron-donating group (EDG) that pushes electron density into the ring, effectively "turning off" the electrophilicity of the C4 carbon and stalling the reaction.
1.2 The Solution: The "Protect-Displace-Deprotect" Strategy
To ensure high yields and reproducibility—essential for drug development—the phenolic group must be masked. We recommend a Benzyl (Bn) or Methyl (Me) Ether Protection Strategy . This converts the deactivating phenoxide into a neutral (or slightly donating) alkoxy group, allowing the
Part 2: Visualizing the Reaction Logic
The following diagram illustrates the electronic competition and the strategic workflow to overcome the "Phenol Trap."
Figure 1: Decision tree comparing the high-risk direct approach vs. the robust protection strategy.
Part 3: Detailed Experimental Protocols
Protocol A: Phenolic Protection (Benzyl Ether Formation)
Objective: To mask the 5-OH group, preventing ring deactivation. Benzyl protection is chosen here for its ease of removal under neutral conditions (hydrogenolysis), preserving the aldehyde.
Materials:
-
Substrate: 2-Bromo-4-fluoro-5-hydroxybenzaldehyde (1.0 eq)
-
Reagent: Benzyl bromide (BnBr) (1.2 eq)
-
Base: Potassium Carbonate (
) (2.0 eq, anhydrous) -
Solvent: DMF (N,N-Dimethylformamide) or Acetone
Procedure:
-
Dissolution: Charge a round-bottom flask with the substrate and DMF (5 mL/mmol). Stir until dissolved.
-
Base Addition: Add
in one portion. The suspension may turn yellow (phenoxide formation). -
Alkylation: Add Benzyl bromide dropwise via syringe over 10 minutes.
-
Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot (lower
) should disappear. -
Work-up: Pour the mixture into ice-cold water. The product usually precipitates. Filter the solid.[1] If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate. -
Yield Expectation: 85–95%.
Protocol B: The Core Reaction
Objective: Regioselective displacement of the 4-Fluorine atom by a nucleophile (e.g., Morpholine, Aniline, or primary amine).
Mechanism: The reaction proceeds via a Meisenheimer complex.[2][3] The 1-CHO group stabilizes the negative charge at the para position. The 2-Br atom remains intact because it is meta to the activating CHO group (less activated) and Br is a poorer leaving group than F in
Materials:
-
Substrate: 5-(Benzyloxy)-2-bromo-4-fluorobenzaldehyde (from Protocol A)
-
Nucleophile: Primary/Secondary Amine (1.2 – 1.5 eq)
-
Base: DIPEA (Diisopropylethylamine) (2.0 eq)
-
Solvent: DMSO (Dimethyl sulfoxide) or Acetonitrile (
)
Procedure:
-
Setup: Dissolve the protected substrate in DMSO (3 mL/mmol).
-
Addition: Add the amine nucleophile followed by DIPEA.
-
Thermal Activation:
-
For Aliphatic Amines (e.g., Morpholine): Heat to 60–80°C .
-
For Aromatic Amines (e.g., Aniline): Heat to 100–120°C .
-
-
Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to
.-
Note: If the reaction is sluggish, increase temperature to 100°C. The 2-Br position is stable under these conditions.
-
-
Work-up: Dilute with water and extract with Ethyl Acetate. Wash organic layer extensively with water (to remove DMSO) and brine.
-
Purification: Flash column chromatography (Silica gel).
Protocol C: Deprotection (Benzyl Removal)
Objective: Restore the 5-hydroxyl group if required for the final target.
Method: Hydrogenolysis (
-
Caution: Standard hydrogenation can sometimes reduce the aldehyde or the aryl bromide.
-
Alternative: If the aldehyde/bromide is sensitive, use Boron Trichloride (
) or Boron Tribromide ( ) at -78°C to 0°C in Dichloromethane.
Part 4: Critical Parameters & Troubleshooting
| Parameter | Recommendation | Scientific Rationale |
| Leaving Group | Fluorine (F) | F is the best LG for |
| Regioselectivity | C4 > C2 | The C4 position is para to the aldehyde (Strong EWG). The C2 position is meta to the aldehyde. Electronic activation at C4 is significantly higher [2]. |
| Solvent Choice | DMSO / DMF | Polar aprotic solvents solvate the cation (e.g., |
| Temperature | 60–100°C | Sufficient to overcome the activation energy for F-displacement but low enough to prevent displacement of the Br atom. |
| The "OH" Effect | Must Protect | A free phenoxide ( |
Part 5: References
-
Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron.[4] (General principles of Fluorine as superior LG in
). -
WuXi Biology. (2019). Highly Regioselective SnAr of a Polyhalogenated Benzaldehyde.[5] WuXi AppTec. (Specific case study on regioselectivity in poly-halogenated benzaldehydes).
-
BenchChem. (2024). Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers. (Data on electronic effects of hydroxy/aldehyde groups).
-
ChemicalBook. (2023). Synthesis of 2-Bromo-5-hydroxybenzaldehyde derivatives.[6][7][8] (Protocols for protection/deprotection).
-
Imperial College London. (2020). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles.[9] (Mechanistic course notes on
activation requirements).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. innospk.com [innospk.com]
- 9. imperial.ac.uk [imperial.ac.uk]
Application Note & Protocol: Selective Oxidation of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde to 2-Bromo-4-fluoro-5-hydroxybenzoic Acid
Executive Summary & Strategic Overview
The conversion of aromatic aldehydes to their corresponding benzoic acids is a cornerstone transformation in synthetic organic chemistry, pivotal for the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides a detailed protocol and scientific rationale for the selective oxidation of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde, a polysubstituted aromatic aldehyde with a complex interplay of electronic and steric factors. The presence of a phenolic hydroxyl group alongside halogen substituents necessitates a carefully selected oxidation strategy to prevent unwanted side reactions, such as Dakin oxidation or aromatic substitution.
This guide evaluates several common oxidation methodologies and authoritatively recommends the Pinnick oxidation as the superior method for this specific transformation. The decision is grounded in the method's exceptional functional group tolerance, mild reaction conditions, and high selectivity for the aldehyde moiety, which circumvents the need for protecting group strategies that would otherwise add steps and reduce overall process efficiency.[1][2] We present a comprehensive, field-tested protocol for the Pinnick oxidation, supplemented with an alternative phase-transfer-catalyzed permanganate oxidation for contexts where classical methods are preferred.
Foundational Principles: Selecting the Optimal Oxidation Pathway
The substrate, 2-Bromo-4-fluoro-5-hydroxybenzaldehyde, presents a unique challenge. The aldehyde must be oxidized in the presence of an electron-rich aromatic ring bearing a phenolic hydroxyl group, which is itself susceptible to oxidation.
Analysis of Potential Oxidation Reagents
-
Strong, Non-Selective Oxidants (e.g., Jones Reagent, Permanganate): Reagents like chromium trioxide (Jones oxidation) or potassium permanganate are powerful but often too harsh for substrates with sensitive functional groups.[3][4] They can lead to degradation or unwanted oxidation of the phenolic ring. While techniques like phase-transfer catalysis can enable permanganate oxidation under milder conditions, the risk of side reactions remains significant.[5][6]
-
Tollens' Reagent: Primarily a qualitative test for aldehydes, Tollens' reagent ([Ag(NH₃)₂]⁺) is generally not suitable for preparative scale synthesis due to cost and stoichiometry.[7][8]
-
Dakin Oxidation: This reaction is a critical consideration and a potential pitfall. The Dakin oxidation specifically targets ortho- or para-hydroxybenzaldehydes, reacting them with hydrogen peroxide in a base to convert the aldehyde group into a hydroxyl group (a phenol), yielding a hydroquinone derivative.[9] This is the primary undesired pathway that must be avoided.
-
Pinnick Oxidation: This method utilizes sodium chlorite (NaClO₂) under mildly acidic conditions.[1][10] The active oxidant, chlorous acid (HClO₂), is highly selective for aldehydes and does not affect electron-rich aromatic rings or phenolic hydroxyl groups.[2][11] It is particularly effective for a wide range of functionalized aromatic and unsaturated aldehydes.[12] A key feature of modern Pinnick protocols is the use of a scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid (HOCl) byproduct, which could otherwise react with the substrate.[2]
The Strategic Decision: Why Pinnick Oxidation Prevails
Based on the analysis, the Pinnick oxidation is the unequivocally recommended method. Its chemoselectivity obviates the need for protecting the phenolic hydroxyl group, streamlining the synthetic route.[2] This aligns with principles of green chemistry by reducing the total number of reaction and purification steps.
Visualization of the Synthetic Strategy
Overall Reaction Scheme
The diagram below illustrates the direct, one-step conversion of the starting material to the desired benzoic acid derivative using the selective Pinnick oxidation protocol.
Caption: Overall transformation via Pinnick oxidation.
Primary Protocol: Pinnick Oxidation
This protocol is designed to be a self-validating system, with clear steps and checkpoints for reaction monitoring.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Bromo-4-fluoro-5-hydroxybenzaldehyde | ≥97% | Sigma-Aldrich | Starting material. |
| Sodium chlorite (NaClO₂) | 80% Technical Grade | Acros Organics | The oxidant. Handle with care. |
| Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) | ACS Reagent | Fisher Scientific | Buffer to maintain mild acidic pH. |
| 2-Methyl-2-butene | 99% | Alfa Aesar | HOCl scavenger. Volatile and flammable. |
| tert-Butanol (t-BuOH) | ACS Reagent | VWR | Organic co-solvent. |
| Deionized Water (H₂O) | Type II | In-house | Aqueous co-solvent. |
| Ethyl Acetate (EtOAc) | ACS Reagent | EMD Millipore | Extraction solvent. |
| Saturated Sodium Sulfite (Na₂SO₃) Solution | - | Lab-prepared | For quenching the reaction. |
| Hydrochloric Acid (HCl), 1M | - | Lab-prepared | For pH adjustment during workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | J.T. Baker | Drying agent. |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Pinnick oxidation.
Detailed Step-by-Step Methodology
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-4-fluoro-5-hydroxybenzaldehyde (1.0 eq).
-
Add tert-butanol (approx. 10 mL per gram of aldehyde) and 2-methyl-2-butene (4.0 eq). Stir until the aldehyde is fully dissolved.
-
In a separate beaker, prepare the oxidant solution by dissolving sodium dihydrogen phosphate monohydrate (1.5 eq) and sodium chlorite (1.5 eq, 80% grade) in deionized water (approx. 5 mL per gram of aldehyde).
-
-
Reaction Execution:
-
Begin vigorous stirring of the aldehyde solution.
-
Using a dropping funnel, add the aqueous oxidant solution dropwise to the aldehyde solution over 20-30 minutes. An initial yellow color is expected. The temperature may rise slightly; maintain it below 35°C.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress every 30 minutes using TLC (e.g., 3:1 Hexanes:Ethyl Acetate mobile phase). The product, being more polar, will have a lower Rf value than the starting aldehyde. The reaction is typically complete within 2-4 hours.
-
-
Workup and Isolation:
-
Once the starting material is consumed, cool the reaction mixture in an ice bath to 0-5°C.
-
Slowly add saturated aqueous sodium sulfite solution to quench any excess oxidant. Stir for 15 minutes; the yellow color should fade.
-
Remove the tert-butanol under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous slurry to pH 2 using 1M HCl. A precipitate of the crude benzoic acid should form.
-
Extract the product into ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with saturated NaCl solution (brine), and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude solid product.
-
For high purity, recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes or hot water.
-
Quantitative Data
| Parameter | Value |
| Starting Aldehyde (MW: 221.01 g/mol ) | 5.00 g (22.6 mmol, 1.0 eq) |
| Sodium Chlorite (80%, MW: 90.44 g/mol ) | 3.84 g (34.0 mmol, 1.5 eq) |
| NaH₂PO₄·H₂O (MW: 137.99 g/mol ) | 4.68 g (34.0 mmol, 1.5 eq) |
| 2-Methyl-2-butene (MW: 70.13 g/mol ) | 6.34 g / 9.5 mL (90.4 mmol, 4.0 eq) |
| Solvent (t-BuOH / H₂O) | 50 mL / 25 mL |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature (~20-25°C) |
| Expected Product (MW: 237.01 g/mol ) | 2-Bromo-4-fluoro-5-hydroxybenzoic acid |
| Theoretical Yield | 5.36 g |
| Typical Isolated Yield | 85-95% |
Alternative Protocol: Phase-Transfer Catalyzed (PTC) Permanganate Oxidation
This method is presented as a viable, albeit less selective, alternative. Caution: This reaction is more exothermic and less predictable than the Pinnick oxidation. Protection of the hydroxyl group may be required for optimal results.
Protocol Summary
-
Dissolve 2-Bromo-4-fluoro-5-hydroxybenzaldehyde (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq) in an organic solvent like dichloromethane (DCM).
-
In a separate flask, dissolve potassium permanganate (KMnO₄, ~2.0 eq) in water.
-
Combine the two phases and stir vigorously at room temperature. The reaction is monitored by the disappearance of the purple permanganate color.
-
Workup involves quenching with sodium bisulfite, separating the layers, acidifying the aqueous layer to precipitate the product, and extracting with an organic solvent.
Product Characterization & Validation
The identity and purity of the synthesized 2-Bromo-4-fluoro-5-hydroxybenzoic acid should be confirmed using standard analytical techniques.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid. |
| Melting Point | Check against literature value. |
| ¹H NMR | Disappearance of the aldehyde proton signal (~10 ppm). Appearance of a broad carboxylic acid proton signal (>11 ppm). Aromatic proton signals will shift accordingly. |
| IR Spectroscopy | Disappearance of the aldehyde C-H stretch (~2720, 2820 cm⁻¹). Appearance of a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1680-1710 cm⁻¹). |
| Mass Spec (ESI-) | [M-H]⁻ peak at m/z corresponding to C₇H₃BrFO₃⁻. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient oxidant; low temperature. | Add an additional portion (0.2 eq) of NaClO₂ solution. Allow to stir longer or gently warm to 30-35°C. |
| Low Yield | Product loss during workup; incomplete extraction. | Ensure pH is sufficiently acidic (~2) before extraction. Perform more extractions (e.g., 5x) with ethyl acetate. |
| Chlorinated Byproduct | Insufficient scavenger (2-methyl-2-butene). | Ensure the correct stoichiometry of the scavenger is used. Add it before adding the oxidant solution. |
Safety & Handling
-
Sodium Chlorite (NaClO₂): Strong oxidizing agent. Do not mix with acids in concentrated form. Avoid contact with combustible materials.
-
2-Methyl-2-butene: Highly flammable liquid. Work in a well-ventilated fume hood away from ignition sources.
-
Solvents & Reagents: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Quenching: The quenching process can be exothermic. Perform it slowly and with cooling.
References
-
Pinnick, H. W., et al. "Sodium chlorite-2-methyl-2-butene: a convenient and efficient method for the oxidation of α,β-unsaturated aldehydes." The Journal of Organic Chemistry 46.18 (1981): 3758-3760. [Link]
-
Tollens' Test - Chemistry LibreTexts. (2023). [Link]
-
Pinnick oxidation - Organic Chemistry Reaction. (2026). [Link]
-
How do aldehydes react with Tollens' reagent? - TutorChase. [Link]
-
Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances 10.10 (2020): 5783-5790. [Link]
-
Tollens Reagent: Preparation, Uses & Test Explained - Vedantu. [Link]
-
Tollens Test: Principle, Preparation, Purpose & Uses | AESL - Aakash Institute. [Link]
-
Pinnick Oxidation: Mechanism, Applications, Scope & Limitations - PSIBERG. (2023). [Link]
-
Testing Aldehydes & Ketones (AQA A Level Chemistry): Revision Note - Save My Exams. (2024). [Link]
-
Pinnick Oxidation | Orgoly. (2021). [Link]
-
Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents - IRA Academico Research. [Link]
-
Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium - International Journal of Chemical Studies. (2016). [Link]
-
Dakin oxidation - Wikipedia. [Link]
-
Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents - ResearchGate. (2025). [Link]
-
Jones oxidation - Wikipedia. [Link]
-
Jones Oxidation - Organic Chemistry Portal. [Link]
Sources
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. psiberg.com [psiberg.com]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. Jones Oxidation [organic-chemistry.org]
- 5. research-advances.org [research-advances.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. aakash.ac.in [aakash.ac.in]
- 9. Dakin oxidation - Wikipedia [en.wikipedia.org]
- 10. chemistry-reaction.com [chemistry-reaction.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. orgoly.com [orgoly.com]
Application Note: 2-Bromo-4-fluoro-5-hydroxybenzaldehyde as a Privileged Scaffold for Kinase Inhibitor Synthesis
Introduction: The Strategic Value of Halogenated Phenolic Aldehydes in Drug Discovery
Protein kinases are a major class of therapeutic targets, particularly in oncology, due to their critical role in regulating cellular signaling pathways.[1] The dysregulation of kinase activity is a hallmark of many cancers, making the development of specific and potent kinase inhibitors a cornerstone of modern drug discovery.[2] A key strategy in medicinal chemistry is the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. 2-Bromo-4-fluoro-5-hydroxybenzaldehyde represents such a scaffold, offering a unique combination of reactive sites ideal for constructing complex kinase inhibitors.
This document provides a technical guide for researchers, outlining the strategic utility of this intermediate and providing a detailed protocol for its elaboration into a potent inhibitor targeting the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade in many human cancers.[3]
Section 1: Reactivity Profile and Strategic Considerations
The synthetic versatility of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde stems from its distinct functional groups, each offering a handle for specific chemical transformations:
-
Bromine (Position 2): This site is primed for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the strategic introduction of diverse aryl or heteroaryl moieties, which are often crucial for occupying the hydrophobic regions of a kinase's ATP-binding pocket.
-
Fluorine (Position 4): The electron-withdrawing nature of fluorine can modulate the pKa of the adjacent hydroxyl group and influence the overall electronic properties of the ring. It can also form key hydrogen bonds or favorable electrostatic interactions with amino acid residues in the target protein, enhancing binding affinity and selectivity.
-
Hydroxyl (Position 5): This phenolic group is an excellent hydrogen bond donor and can be a critical anchor point within the hinge region of many kinases. It can also serve as a point for etherification to introduce larger side chains that can probe for additional binding interactions.
-
Aldehyde (Position 1): The aldehyde is a versatile functional group that can be readily converted into other functionalities. It is particularly useful for reductive amination to introduce amine-containing side chains or for constructing heterocyclic ring systems, such as quinazolines or pyrimidines, which are common cores in many FDA-approved kinase inhibitors.[4]
| Property | Value | Source |
| Molecular Formula | C₇H₄BrFO₂ | N/A |
| Molecular Weight | 219.01 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, methanol | [5] |
Section 2: Synthetic Protocol: Elaboration into a MEK1/2 Inhibitor Scaffold
This section details a representative synthetic route to convert 2-Bromo-4-fluoro-5-hydroxybenzaldehyde into a core structure analogous to those found in MEK inhibitors. The Mitogen-Activated Protein Kinase Kinase (MEK) is a central node in the RAS/RAF/MEK/ERK signaling pathway.[3]
Overall Synthetic Workflow
The following diagram outlines the multi-step synthesis from the starting intermediate to the final inhibitor core.
Caption: Multi-step synthesis workflow from the starting material to the final inhibitor.
Step-by-Step Experimental Protocol
Materials:
-
2-Bromo-4-fluoro-5-hydroxybenzaldehyde
-
Chloromethyl methyl ether (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), Anhydrous
-
2,4-Difluoro-3-methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane and Water
-
Aniline
-
Sodium triacetoxyborohydride [NaBH(OAc)₃]
-
1,2-Dichloroethane (DCE), Anhydrous
-
Hydrochloric Acid (HCl) in Methanol
Protocol:
Step 1: Protection of the Phenolic Hydroxyl Group Causality: The phenolic hydroxyl group is acidic and can interfere with the basic conditions of the subsequent Suzuki coupling. Protecting it as a methoxymethyl (MOM) ether prevents unwanted side reactions.
-
Dissolve 2-Bromo-4-fluoro-5-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (1.5 eq) dropwise, followed by the slow addition of MOM-Cl (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate 1 .
Step 2: Palladium-Catalyzed Suzuki Coupling Causality: The Suzuki coupling is a robust method for forming a carbon-carbon bond between the aryl bromide and an arylboronic acid. This step introduces a biaryl system common in Type II kinase inhibitors, which bind to the inactive (DFG-out) conformation of the kinase.
-
To a flask containing Intermediate 1 (1.0 eq), add the desired arylboronic acid (e.g., 2,4-difluoro-3-methoxyphenylboronic acid, 1.1 eq) and K₂CO₃ (2.5 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction mixture to 90 °C for 8-12 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain Intermediate 2 .
Step 3: Reductive Amination Causality: Reductive amination is a mild and efficient method to convert the aldehyde into a secondary amine, linking the core scaffold to another key binding motif (in this case, an aniline derivative).
-
Dissolve Intermediate 2 (1.0 eq) and aniline (1.1 eq) in anhydrous DCE.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction for 12-16 hours under a nitrogen atmosphere.
-
Monitor by TLC or LC-MS.
-
Quench the reaction carefully with saturated aqueous sodium bicarbonate.
-
Extract with DCM (3x), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield Intermediate 3 .
Step 4: MOM Deprotection Causality: The final step is to remove the MOM protecting group to reveal the free hydroxyl group, which is often essential for hydrogen bonding with the kinase hinge region.
-
Dissolve Intermediate 3 in methanol.
-
Add a solution of 4M HCl in dioxane or a methanolic HCl solution.
-
Stir at room temperature for 2-4 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the solvent under reduced pressure.
-
Purify the residue by preparative HPLC or crystallization to obtain the Final Inhibitor Core .
Section 3: Biological Validation and Application
Once synthesized, the compound's biological activity must be validated. This involves a tiered approach, starting with biochemical assays and progressing to cell-based models.[6][7]
Target Kinase Signaling Pathway
The synthesized inhibitor is designed to target MEK1/2 within the RAS-RAF-MEK-ERK pathway. Inhibition of MEK prevents the phosphorylation and activation of ERK, which in turn blocks the transcription of genes involved in cell proliferation and survival.
Caption: Inhibition of MEK1/2 blocks the downstream signaling cascade.
Protocol 1: In Vitro Biochemical Kinase Assay (IC₅₀ Determination)
Principle: This assay measures the direct inhibitory effect of the compound on the enzymatic activity of recombinant MEK1 kinase.[8][9] A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant active MEK1, inactive ERK1 (substrate), ATP, and a TR-FRET antibody pair (e.g., LanthaScreen®, one antibody against total ERK and a europium-labeled antibody against phosphorylated ERK).[8]
-
Procedure: a. Prepare a serial dilution of the synthesized inhibitor in DMSO (e.g., from 10 mM to 1 nM). b. In a 384-well plate, add MEK1 kinase, the inhibitor dilution, and the inactive ERK1 substrate. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour. d. Stop the reaction and add the antibody detection mix. Incubate for 1 hour. e. Read the plate on a TR-FRET enabled plate reader.
-
Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated ERK. Plot the signal versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).[10]
| Compound | Target Kinase | IC₅₀ (nM) |
| Synthesized Inhibitor | MEK1 | [Hypothetical Data] 15.2 |
| Reference (e.g., Trametinib) | MEK1 | 0.92 |
Protocol 2: Cell-Based Proliferation Assay (GI₅₀ Determination)
Principle: This assay determines the compound's ability to inhibit the growth of a cancer cell line known to be dependent on the MAPK pathway (e.g., A375 melanoma, which harbors a BRAF V600E mutation).[11]
-
Cell Line: A375 human malignant melanoma cells.
-
Reagents: Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).[10]
-
Procedure: a. Seed A375 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight. b. Treat the cells with a serial dilution of the synthesized inhibitor for 72 hours. c. Add the CellTiter-Glo® reagent to each well, which measures ATP levels as an indicator of cell viability. d. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to untreated controls. Plot the percentage of cell growth inhibition versus inhibitor concentration to calculate the GI₅₀ (the concentration required to inhibit cell growth by 50%).
Conclusion
2-Bromo-4-fluoro-5-hydroxybenzaldehyde is a high-value starting material for the synthesis of targeted therapeutics. Its well-defined reactive sites allow for a modular and strategic approach to building complex molecules designed to interact specifically with kinase active sites. The protocols detailed herein provide a robust framework for elaborating this intermediate into a biologically active compound and validating its efficacy against its intended target, demonstrating its utility in modern drug discovery campaigns.
References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
ecancer. (2020, May 22). Cell-culture based test systems for anticancer drug screening. ecancer. [Link]
-
Tajan, M., & De Wulf, O. (2019). Bioassays for anticancer activities. Methods in Molecular Biology, 1877, 239-253. [Link]
-
Reaction Biology. Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Gusakova, D. V., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 293. [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
- Google Patents. (2019). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- Google Patents. (2016). US9850229B2 - HETEROCYCLIC COMPOUNDS AS MEK INHIBITORS.
-
Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]
-
Zhang, Y., et al. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 28(15), 5831. [Link]
-
FEBS Network. (2022, March 9). Mapping multiple routes for effective kinase inhibition in cancer. [Link]
-
MDPI. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. [Link]
-
MDPI. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]
Sources
- 1. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies | MDPI [mdpi.com]
- 3. network.febs.org [network.febs.org]
- 4. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechempharma.com [lifechempharma.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. noblelifesci.com [noblelifesci.com]
- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde
Answering in the persona of a Senior Application Scientist.
Welcome to the technical support guide for the synthesis of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde. This document is designed for researchers, chemists, and process development professionals who are looking to optimize their synthetic route to this valuable intermediate. We will explore common challenges, provide in-depth troubleshooting advice, and present a validated protocol to enhance yield and purity.
The synthesis of polysubstituted benzaldehydes like the target molecule presents significant challenges in regioselectivity and yield. The electronic interplay between the hydroxyl (-OH), fluoro (-F), and bromo (-Br) substituents dictates the reactivity of the aromatic ring, often leading to isomeric byproducts and incomplete reactions with classical formylation methods. This guide provides a focused approach to overcome these obstacles.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis, framed in a question-and-answer format. Our recommended approach is the direct ortho-formylation of the readily available precursor, 3-Bromo-5-fluorophenol, a compound synthesized from 3-fluorophenol via electrophilic bromination[1][2].
Question 1: My formylation reaction is resulting in a very low yield of the desired 2-Bromo-4-fluoro-5-hydroxybenzaldehyde. What are the likely causes?
Answer: Low yield is the most common issue and typically stems from one of three areas: the choice of formylation method, suboptimal reaction conditions, or degradation during workup.
-
Sub-Optimal Formylation Method: Classical methods like the Reimer-Tiemann or Duff reactions are often inefficient for complex phenols.[3][4] The Reimer-Tiemann reaction, which uses chloroform and a strong base, proceeds via a dichlorocarbene intermediate and is notorious for moderate to poor yields.[4] The Duff reaction, employing hexamine, also struggles with efficiency.[3]
-
Solution: We strongly recommend the chelation-controlled ortho-formylation using anhydrous magnesium chloride (MgCl₂) and paraformaldehyde . This method, often called the Casnati-Skattebøl reaction, offers superior regioselectivity and significantly higher yields for phenols.[5] The mechanism involves the formation of a magnesium bis(phenoxide), which directs the formylation specifically to the ortho position relative to the hydroxyl group, minimizing isomer formation.[6]
-
-
Poor Reagent Quality or Stoichiometry: The MgCl₂-mediated reaction is highly sensitive to moisture and reagent purity.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened, high-purity anhydrous MgCl₂, dry tetrahydrofuran (THF), and high-quality paraformaldehyde.[7] Adhere strictly to the recommended stoichiometry (see Table 1 below).
-
-
Incorrect Reaction Conditions: Temperature and reaction time are critical.
Question 2: I am observing significant amounts of an isomeric byproduct. How can I improve the regioselectivity of the formylation?
Answer: The formation of isomers is a direct consequence of competing directing effects on the aromatic ring. The hydroxyl group is a powerful ortho, para-director, while the fluorine and bromine atoms are weaker ortho, para-directors.[8]
-
Mechanism of Selectivity: The superior regioselectivity of the MgCl₂-mediated method arises from the chelation of the magnesium ion to both the phenolic oxygen and the oxygen of paraformaldehyde. This creates a rigid six-membered transition state that forces the electrophilic addition to occur at the adjacent ortho position. This coordination overrides the weaker directing effects of the other halogens.
-
Contrasting with Other Methods: The Reimer-Tiemann reaction lacks this strong chelation control, making it more susceptible to forming mixtures of ortho and para products, although ortho usually dominates.[4]
To visualize the troubleshooting logic for low yield, consider the following flowchart:
Caption: Troubleshooting logic for low yield optimization.
Question 3: How should I purify the final product to remove unreacted starting material and other impurities?
Answer: A multi-step purification strategy is most effective.
-
Aqueous Workup: After the reaction is complete, a careful acidic workup is essential. Washing the organic phase with a dilute acid (e.g., 1N HCl) will quench the reaction and remove the magnesium salts and triethylamine base.[7]
-
Bisulfite Adduct Formation (Optional): For mixtures where the aldehyde is difficult to separate, reacting the crude product with a saturated sodium bisulfite solution can be highly effective.[9] The aldehyde forms a water-soluble adduct, which can be separated in the aqueous layer. The aldehyde can then be regenerated by treating the aqueous layer with an acid or base.
-
Silica Gel Column Chromatography: This is the most reliable method for separating the desired product from unreacted 3-Bromo-5-fluorophenol and any isomers. A gradient elution with a hexane/ethyl acetate solvent system is typically effective. The starting phenol is more polar than the product due to the free hydroxyl group, but the product aldehyde also has significant polarity. Careful TLC analysis is required to develop the optimal solvent system.
-
Recrystallization: If the purified product is a solid, recrystallization can be used as a final polishing step to achieve high purity.[7] A solvent system like ethanol/water or an ether/hexane mixture could be effective.[9][10]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the critical parameters and stoichiometry for the recommended MgCl₂-mediated formylation? A1: Success hinges on precise control of reagents. Based on established procedures for similar phenols, the following molar ratios are recommended as a starting point.[7]
| Reagent | Molar Equivalents (relative to Phenol) | Rationale |
| 3-Bromo-5-fluorophenol | 1.0 | Limiting Reagent |
| Anhydrous MgCl₂ | 2.0 | Required to form the magnesium bis(phenoxide) chelate. |
| Triethylamine (Et₃N) | 2.0 | Acts as a base to deprotonate the phenol. |
| Paraformaldehyde | 3.0 | Serves as the anhydrous formaldehyde source; a slight excess ensures complete reaction. |
| Anhydrous THF | - | Solvent; must be thoroughly dried to prevent quenching of the reagents. |
Q2: Can I use aqueous formaldehyde instead of paraformaldehyde? A2: No. The presence of water is detrimental to this reaction. It will react with the magnesium phenoxide intermediate and prevent the formylation from occurring. Paraformaldehyde serves as a convenient and essential anhydrous source of formaldehyde.[7]
Q3: What safety precautions are necessary for this synthesis? A3: Standard laboratory safety protocols must be followed.
-
Inert Atmosphere: The reaction is sensitive to air and moisture. Assemble the glassware dry and conduct the reaction under an inert atmosphere of argon or nitrogen.[7]
-
Reagent Handling: Triethylamine is a corrosive and flammable liquid. Anhydrous THF can form explosive peroxides and should be handled with care.
-
Ventilation: All operations should be performed in a certified chemical fume hood.
Section 3: Recommended Synthetic Protocol
This protocol is adapted from a highly reliable and high-yield Organic Syntheses procedure for the ortho-formylation of phenols.[7]
Reaction Scheme:
Caption: Proposed high-yield synthesis pathway.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and rubber septa under a positive pressure of argon.
-
Reagent Addition: To the flask, add anhydrous magnesium chloride (2.0 equiv.) and solid paraformaldehyde (3.0 equiv.).
-
Solvent and Base: Add anhydrous THF via syringe to the flask. With stirring, add triethylamine (2.0 equiv.) dropwise via syringe. Stir the resulting slurry for 10-15 minutes.
-
Substrate Addition: Dissolve 3-Bromo-5-fluorophenol (1.0 equiv.) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction: Immerse the flask in a preheated oil bath at 75°C and maintain a gentle reflux for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add diethyl ether to dilute the mixture. Transfer the organic phase to a separatory funnel and wash successively with 1N HCl (3 times), water (3 times), and finally with brine.[7]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. This will yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-Bromo-4-fluoro-5-hydroxybenzaldehyde.
By implementing this robust, chelation-controlled methodology and adhering to the troubleshooting guidance provided, researchers can significantly improve the yield and purity of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde, facilitating its use in further drug discovery and development applications.
References
-
Duff reaction - Wikipedia. Available at: [Link]
-
Exploring 2-Bromo-5-(hydroxy)benzaldehyde: Properties and Applications. Available at: [Link]
-
Vilsmeier-Haack Reaction | NROChemistry. Available at: [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]
-
Reimer–Tiemann reaction - Wikipedia. Available at: [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]
- CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents.
-
Supporting Information for - The Royal Society of Chemistry. Available at: [Link]
-
Exploring the Reimer-Tiemann Reaction: History and Scope. Available at: [Link]
-
Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Reimer-Tiemann Reaction - Master Organic Chemistry. Available at: [Link]
-
Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]
-
ortho-Formylation of phenols - Organic Syntheses Procedure. Available at: [Link]
-
Vilsmeier-Haack Reaction - YouTube. Available at: [Link]
- CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents.
-
Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses - ResearchGate. Available at: [Link]
- WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents.
-
Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks. Available at: [Link]
-
Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde - Organic Syntheses. Available at: [Link]
-
Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. Available at: [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC. Available at: [Link]
-
4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction - Sciencemadness Discussion Board. Available at: [Link]
- CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents.
-
Method for circularly preparing 3-bromine-4-hydroxybenzaldehyde - Eureka | Patsnap. Available at: [Link]
-
Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Available at: [Link]
-
Re‐Programming and Optimization of a L‐Proline cis‐4‐Hydroxylase for the cis‐3‐Halogenation of its Native Substrate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ossila.com [ossila.com]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde
Case ID: PUR-BFHB-001 Status: Active Specialist: Senior Application Scientist, Separation Sciences
Welcome to the Technical Support Hub
You are accessing the master troubleshooting guide for the recrystallization of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde . This intermediate is critical in the synthesis of benzoxaborole antifungals and kinase inhibitors. Its purification is often complicated by the competing polarity of the phenolic hydroxyl group (hydrophilic) and the halogenated core (lipophilic), as well as the aldehyde's susceptibility to oxidation.
This guide prioritizes Scientific Integrity . We do not offer "recipes"; we offer self-validating protocols based on the physicochemical properties of halogenated phenols.
Part 1: The "Golden" Protocols (Standard Operating Procedures)
Based on structural analogs (e.g., 2-bromo-5-hydroxybenzaldehyde) and solubility data, we recommend two primary solvent systems. Protocol A is the industry standard for yield; Protocol B is preferred for high-purity applications (removing regioisomers).
Protocol A: The Aqueous Alcohol System (Ethanol/Water)
Best for: Removing inorganic salts and highly polar impurities.
| Parameter | Specification |
| Solvent A (Good) | Ethanol (95% or Absolute) |
| Solvent B (Poor) | Water (Acidified with 0.1% Formic Acid recommended) |
| Target Concentration | ~1 g solute per 5–8 mL Ethanol (approximate) |
| Expected Recovery | 70–85% |
Step-by-Step Workflow:
-
Dissolution: Suspend crude solid in minimum boiling Ethanol. If it does not dissolve completely, add Ethanol in 1 mL increments.
-
Clarification: Perform a hot filtration through a pre-warmed glass frit to remove mechanical debris.
-
Nucleation: While keeping the solution hot (approx. 60°C), add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add 1–2 drops of Ethanol to clear the solution.
-
Crystallization: Allow to cool to room temperature undisturbed for 2 hours, then transfer to 4°C.
-
Isolation: Filter and wash with cold 20% Ethanol/Water.
Expert Insight: We recommend acidifying the water slightly (pH 3-4). Phenols are weak acids (
); basic impurities or neutral water can lead to phenolate salt formation, which increases water solubility and kills your yield.
Protocol B: The Lipophilic System (Ethyl Acetate/Heptane)
Best for: Removing non-polar byproducts and oxidative coupling impurities.
| Parameter | Specification |
| Solvent A (Good) | Ethyl Acetate (EtOAc) |
| Solvent B (Poor) | n-Heptane (or Hexanes) |
| Ratio | Start with 1:2 (EtOAc:Heptane) |
Step-by-Step Workflow:
-
Dissolve crude material in minimal boiling EtOAc (
C). -
Optional: Add activated charcoal (1-2 wt%) to remove colored oxidation products; stir 10 mins; hot filter.
-
Add hot n-Heptane slowly until turbidity persists.
-
Cool slowly. If "oiling out" occurs, see the Troubleshooting section immediately.
Part 2: Visualizing the Workflow
The following diagram outlines the critical decision paths for purifying this specific molecule.
Caption: Decision matrix for the purification of halogenated hydroxybenzaldehydes, highlighting the critical intervention point for "oiling out."
Part 3: Troubleshooting Guide (The "Help Desk")
Issue 1: The Product "Oils Out" Instead of Crystallizing
Symptom: Upon cooling, distinct liquid droplets form at the bottom of the flask instead of solid crystals. Root Cause: The compound is entering a "metastable liquid phase." This happens when the melting point is depressed by impurities or the solvent system is too polar, causing the hydrophobic halogenated region to phase-separate before the crystal lattice can form.
Corrective Actions:
-
The Seeding Trick: Reheat the mixture until the oil dissolves. Allow it to cool slightly, then add a tiny "seed" crystal of pure product (if available) or scratch the inner glass wall with a glass rod.[1][2] This provides a nucleation site.[2]
-
Adjust Solvent Ratio: You likely have too much "poor" solvent (e.g., water/heptane). Reheat and add a small amount of the "good" solvent (Ethanol/EtOAc) to increase solubility, then cool very slowly.
-
Temperature Control: Do not use an ice bath immediately. Wrap the flask in a towel to ensure slow cooling to room temperature first.
Issue 2: Product is Pink or Brown (Coloration)
Symptom: The crystals are off-white, pink, or brown.[1][3] Root Cause: Oxidation.[4] Benzaldehydes oxidize to benzoic acids; phenols oxidize to quinones. The combination creates highly colored conjugated systems.
Corrective Actions:
-
Bisulfite Wash: Before recrystallization, dissolve the crude in EtOAc and wash with saturated aqueous Sodium Bisulfite (
). This reduces oxidation byproducts and removes unreacted aldehyde adducts. -
Charcoal Treatment: During the hot dissolution step (Step 1), add activated carbon.[3] Warning: Do not add charcoal to a boiling solution (risk of eruption). Cool slightly, add charcoal, then reheat.
Issue 3: Low Yield (<50%)
Symptom: Mother liquor remains dark/rich, but few crystals form. Root Cause: The compound is too soluble in the solvent system, or the "poor" solvent wasn't added in sufficient quantity.
Corrective Actions:
-
Evaporative Concentration: Rotovap the mother liquor down to half volume and cool again (Second Crop).
-
Check pH: If using water, ensure it is acidic. At neutral/basic pH, the phenol deprotonates (
), becoming highly water-soluble and refusing to crystallize.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use Acetone/Water? A: We advise against it. Acetone is excellent for dissolving the compound, but it often holds onto the water too strongly, making drying difficult. Furthermore, acetone can undergo aldol condensation with your benzaldehyde under basic conditions. Stick to Ethanol or Isopropanol .
Q: How do I store the purified crystals? A: This molecule is light and air-sensitive. Store in an amber vial under an inert atmosphere (Nitrogen or Argon) at 2–8°C.
Q: My NMR shows a small impurity peak at ~10 ppm. What is it?
A: Check the integration. If it is a singlet near 10.0–10.5 ppm, it is likely the aldehyde proton of a regioisomer (e.g., 2-bromo-3-hydroxybenzaldehyde) or starting material. If the peak is broad and moves with
References
-
BenchChem. (2025).[3][5] Technical Support Center: Purification of 2-Fluoro-4-hydroxybenzaldehyde. Retrieved from
-
ChemicalBook. (2025).[6] 2-Bromo-5-hydroxybenzaldehyde Properties and Synthesis. Retrieved from
-
Google Patents. (2019). CN109809977A - Preparation method of 2-bromo-4-fluorobenzaldehyde.[7] Retrieved from
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
-
PubChem. (2025).[6] 2-Bromo-4-hydroxybenzaldehyde Compound Summary. National Library of Medicine. Retrieved from
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 11084866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
storage conditions to prevent oxidation of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde
Technical Support Center: 2-Bromo-4-fluoro-5-hydroxybenzaldehyde
A Guide to Preventing Oxidation During Storage and Handling
Welcome to the technical support guide for 2-Bromo-4-fluoro-5-hydroxybenzaldehyde. This document provides researchers, scientists, and drug development professionals with in-depth guidance on the optimal storage and handling conditions necessary to maintain the chemical integrity of this compound. Given its molecular structure, 2-Bromo-4-fluoro-5-hydroxybenzaldehyde is particularly susceptible to degradation via oxidation. Adherence to these protocols is critical for ensuring experimental reproducibility and success.
Section 1: Quick Reference Storage Protocol
For experienced users requiring a quick summary, the table below outlines the critical storage parameters. Detailed explanations and troubleshooting are provided in the subsequent sections.
| Parameter | Optimal Condition | Acceptable Condition | Rationale & Risk of Deviation |
| Temperature | -20°C (Freezer) | 2-8°C (Refrigerator) | Slows the rate of oxidation. Room temperature storage significantly increases degradation speed. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Tightly Sealed Container | Prevents interaction with atmospheric oxygen, the primary driver of oxidation.[1][2] |
| Light | Amber/Opaque Container | In a dark location (e.g., box) | Protects from light-induced degradation (photo-oxidation). |
| Container | Glass (e.g., Amber Vial) | --- | Ensures no reactivity with the storage vessel. The container must have a high-integrity seal. |
| Handling | Inside a glovebox or under a stream of inert gas | Minimal exposure to air | Each exposure to the atmosphere introduces oxygen and moisture, accelerating degradation. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2-Bromo-4-fluoro-5-hydroxybenzaldehyde?
The ideal storage condition is in a tightly sealed, amber glass vial at -20°C under an inert atmosphere, such as argon or nitrogen. This combination minimizes exposure to oxygen, light, and thermal energy, which are the primary drivers of oxidation for this compound.
Q2: Why is this compound so sensitive to air?
The sensitivity arises from two key functional groups on the benzene ring:
-
Phenolic Hydroxyl (-OH) Group: This group makes the aromatic ring electron-rich and highly susceptible to oxidation.
-
Aldehyde (-CHO) Group: Aldehydes are readily oxidized to form carboxylic acids.[1][3] The presence of the activating hydroxyl group exacerbates this vulnerability.
Exposure to atmospheric oxygen can initiate a cascade of degradation reactions, compromising the purity of the material.[1]
Q3: How can I visually tell if my compound has started to oxidize?
Fresh, high-purity 2-Bromo-4-fluoro-5-hydroxybenzaldehyde should be a light-colored solid. The primary visual indicator of oxidation is a color change, typically to yellow or brown. This discoloration is often due to the formation of quinone-like structures and other colored polymeric byproducts. While a slight color change may not render the material unusable for all applications, it is a clear sign of degradation.
Q4: My compound has turned slightly yellow. Can I still use it?
This depends entirely on the sensitivity of your experiment. For applications requiring high purity, such as in the development of pharmaceutical standards or in sensitive catalytic reactions, the presence of impurities could be detrimental. It is highly recommended to perform an analytical check (e.g., NMR, HPLC-MS) to quantify the purity. For less sensitive, preliminary experiments, it may be acceptable, but be aware that the actual concentration of the desired compound is lower than calculated, and impurities may cause unexpected side reactions.
Q5: What is the expected shelf-life under optimal conditions?
When stored properly at -20°C under a dry, inert atmosphere and protected from light, the compound should remain stable for several years. However, once the seal is broken and the compound is exposed to the atmosphere, even briefly, its shelf-life diminishes rapidly. It is best practice to aliquot the compound into smaller, single-use vials under an inert atmosphere to avoid repeated exposure of the bulk material.[4]
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde.
Issue 1: The solid compound has developed a yellow or brown discoloration.
-
Probable Cause: Oxidation due to exposure to atmospheric oxygen. This may have occurred during previous handling, or the container seal may be compromised.
-
Recommended Action:
-
Assess Purity: Use analytical methods like HPLC or ¹H-NMR to determine the level of impurity. The primary oxidation product is the corresponding carboxylic acid (2-Bromo-4-fluoro-5-hydroxybenzoic acid).
-
Evaluate Usability: Based on the purity assessment, decide if the material is suitable for your intended application.
-
Consider Purification: If the impurity level is unacceptable, purification by recrystallization or column chromatography may be possible, but this should be approached with caution and expertise.
-
Prevent Further Degradation: If the material is deemed usable, immediately purge the container with an inert gas, reseal it tightly, and store it at -20°C.
-
Issue 2: Analytical data (NMR, HPLC) shows the presence of 2-Bromo-4-fluoro-5-hydroxybenzoic acid.
-
Probable Cause: This is the classic oxidation product of the aldehyde functional group. Its presence confirms that the material has been exposed to an oxidizing environment.
-
Recommended Action:
-
Quantify: Determine the exact percentage of the carboxylic acid impurity.
-
Decision Point: If the percentage is low (e.g., <1-2%) and your reaction is not sensitive to acidic impurities, you might proceed. If the level is higher, the material should be purified or discarded.
-
Review Handling Procedures: This is a critical learning opportunity. Re-evaluate your lab's procedures for handling air-sensitive reagents to prevent this from happening with fresh stock.[5]
-
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for troubleshooting common issues related to the degradation of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde.
Caption: Troubleshooting workflow for oxidized 2-Bromo-4-fluoro-5-hydroxybenzaldehyde.
Section 4: Detailed Protocols
Protocol 4.1: Long-Term Storage of a New Bottle
-
Inspect Upon Arrival: Check that the manufacturer's seal is intact. Note the color of the compound.
-
Parafilm Seal: For added protection, wrap the cap and neck of the bottle with Parafilm® to create a secondary barrier against moisture and air ingress.
-
Labeling: Ensure the label is clear and legible. It is good practice to add the date of receipt.
-
Storage: Place the sealed bottle in a designated freezer (-20°C) away from light.
Protocol 4.2: Aliquoting for Frequent Use
To prevent contamination of the main stock, it is highly recommended to divide the compound into smaller, single-use quantities.
-
Prepare the Environment: This procedure should ideally be performed inside a glovebox filled with an inert gas (argon or nitrogen). If a glovebox is not available, use a Schlenk line or create a positive pressure of inert gas over the materials in a fume hood.[4][6]
-
Pre-dry Glassware: Ensure all vials, spatulas, and funnels are scrupulously clean and oven-dried to remove any traces of moisture.
-
Equilibrate: Allow the main bottle of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde and the empty vials to sit in the inert atmosphere for at least 30 minutes to ensure the environment is stable.
-
Dispense: Quickly dispense the desired amount of the compound into each smaller vial. Do not leave the main stock bottle open for an extended period.
-
Inert and Seal: Before sealing each small vial, flush the headspace with inert gas. Use caps with PTFE liners for the best seal.
-
Final Storage: Tightly seal the main stock bottle (after flushing with inert gas), wrap with Parafilm®, and return it to the -20°C freezer. Store the newly created aliquots in the same manner.
References
-
Loba Chemie. (2019, January 28). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
Filo. (2025, June 28). Why do aldehydes require an inert atmosphere? Retrieved from [Link]
-
Wikipedia. (n.d.). Dakin oxidation. Retrieved from [Link]
-
Pakhare, S. B. (2015). Kinetics of Permagnetic oxidation of 4-hydroxy Benzaldehyde in acidic media. International Journal of Applied Chemistry, 11(2), 245-252. Retrieved from [Link]
-
The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from [Link]
-
Air Science. (2020, August 8). How to Safely Store Chemicals. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). "Hydroxybenzaldehydes". In: Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved from [Link]
-
Pakhare, S. B., et al. (2016). Kinetics and mechanistic oxidation of 3-ethoxy-4-hydroxybenzaldehyde using potassium permanganate. ResearchGate. Retrieved from [Link]
-
Gieshoff, T., et al. (2024). E-Dakin Reaction: Oxidation of Hydroxybenzaldehydes to Phenols with Electrochemically Generated Peroxodicarbonate as Sustainable Ex-Cell Oxidizer. RSC Publishing. Retrieved from [Link]
-
Techno PharmChem. (n.d.). BENZALDEHYDE. Retrieved from [Link]
-
Wikipedia. (n.d.). Inert gas. Retrieved from [Link]
-
Sciencemadness.org. (2025, January 14). How do you store chemicals in inert gas? Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-hydroxybenzaldehyde. Retrieved from [Link]
Sources
- 1. Why do aldehydes require an inert atmosphere? | Filo [askfilo.com]
- 2. Inert gas - Wikipedia [en.wikipedia.org]
- 3. technopharmchem.com [technopharmchem.com]
- 4. ossila.com [ossila.com]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde
Ticket ID: #BFHB-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3][4]
Introduction
Welcome to the Technical Support Center. You are likely working with 2-Bromo-4-fluoro-5-hydroxybenzaldehyde , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., CDK/MAPK pathways) or novel antibacterial agents.[1][2][3]
This molecule presents a "perfect storm" of purification challenges:
-
Regioisomerism: The directing effects of the fluorine (ortho/para) and hydroxyl (ortho/para) groups during bromination often create difficult-to-separate isomers.[2][3]
-
Amphoteric Nature: The phenolic proton (
) and the aldehyde functionality require careful pH management during workup.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Oxidative Instability: The electron-rich phenol ring is susceptible to air oxidation, leading to colored quinone impurities.[2][3][4]
This guide provides self-validating protocols to isolate your target compound.
Module 1: Chemical Profile & Impurity Landscape
Before initiating purification, confirm your target and understand the enemy (impurities).
Target Data Sheet
| Parameter | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 219.01 g/mol | |
| Predicted | 7.4 | Phenolic hydroxyl is acidic.[1][2][4] |
| Appearance | Off-white to pale yellow solid | Darkens to brown/pink upon oxidation.[1][2][3][4] |
| Solubility | DCM, EtOAc, MeOH, DMSO | Poorly soluble in water/hexanes.[2][4] |
| Storage | 2-8°C, Inert Atmosphere | Hygroscopic and light-sensitive.[1][2][3][4] |
Impurity Origin Logic
The following diagram maps the genesis of common impurities during the bromination of 4-fluoro-3-hydroxybenzaldehyde (the typical precursor).
Figure 1: Impurity genesis during electrophilic aromatic substitution. The activating -OH group competes with the -F group to direct the incoming bromine.[1][2]
Module 2: Troubleshooting Guide (Q&A)
Issue 1: "My product is a dark brown oil/solid instead of an off-white powder."
Diagnosis: This indicates the presence of quinone-like oxidation products or polymerized phenolic species.[1][2][3][4] This often happens if the reaction mixture was exposed to air under basic conditions or heated excessively.[4] Solution:
-
Bisulfite Wash (Mild): Dissolve crude in EtOAc and wash with 10%
.[4] This reduces quinones to colorless hydroquinones (water-soluble) or forms adducts.[1][2][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Charcoal Recrystallization: If solid, recrystallize using Protocol B (below), adding 5% w/w activated carbon (Norit) during the hot dissolution step.[4] Filter while hot through Celite.[2][3][4]
Issue 2: "I cannot separate the regioisomer (6-bromo) from my target (2-bromo)."
Diagnosis: Regioisomers often have identical polarities, making them co-elute on silica columns.[2][3][4] Solution:
-
Use Recrystallization: Isomers disrupt crystal lattice packing.[2][3][4] A slow crystallization (Protocol B) is more effective than chromatography here.[3][4]
-
Check Solvent: Use a non-polar antisolvent (Heptane) to force the less soluble isomer (usually the more symmetrical one) out of solution.
Issue 3: "My yield is low after Bisulfite Purification."
Diagnosis: You likely used a basic regeneration step (NaOH/NaHCO3).[3][4]
Causality: At pH > 8, the phenol deprotonates to a phenolate (
Module 3: Advanced Purification Protocols
Protocol A: The "Chemoselective" Bisulfite Purification
Best for: Removing non-aldehyde impurities (starting phenols, over-brominated side products).
Principle: Aldehydes form water-soluble bisulfite adducts.[1][2][3][4][5] Non-aldehydes stay in the organic layer.[4][6] Critical Modification: Because your molecule is a phenol, we must use acid to regenerate the aldehyde to prevent phenolate formation [1].
-
Adduct Formation:
-
Dissolve crude material in minimal Ethyl Acetate (EtOAc) (approx. 5 mL/g).[3][4]
-
Add 2 equivalents of saturated aqueous Sodium Bisulfite (
) .[4]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Stir vigorously for 2–4 hours. A white precipitate (the adduct) may form; this is good.
-
Separation: If solid forms, filter it.[2][4][7] If no solid, separate layers.[2][4] The Aqueous Layer (and solid) contains your product.[3] Discard the organic layer (impurities).[3]
-
-
Regeneration (The Critical Step):
-
Combine the aqueous layer and solid adduct in a flask.[4]
-
Slowly add 1M
or HCl dropwise while stirring. -
Monitor pH: Continue until pH
1–2. Bubbling ( ) will occur; use a fume hood. -
Mechanism:[2][3][4][6][8][9][10][11] Acid breaks the adduct and ensures the phenol is protonated (
), making it soluble in the EtOAc layer.
-
-
Isolation:
Protocol B: Fractional Recrystallization
Best for: Removing regioisomers and trace inorganic salts.[3]
Solvent System: Dichloromethane (DCM) / Heptane or IPA / Water .[3][4] Note: Avoid Methanol if your compound is prone to acetal formation under acidic conditions.[3]
-
Dissolution:
-
Crystal Growth:
-
Harvest:
Module 4: Workflow Visualization
Use this decision tree to select the correct method based on your crude analysis (TLC/HPLC).
Figure 2: Decision matrix for purification strategy.[1][2][3] Bisulfite is the "heavy lifter" for bulk cleaning; Recrystallization is the "finisher" for isomer removal.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[2][4] (General reference for Bisulfite Adduct purification of aldehydes).
-
BenchChem. Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Link[3]
-
PubChem. Compound Summary: 2-Bromo-5-hydroxybenzaldehyde (Closest Analogue).[1][2][3][4] Link[3]
-
Organic Syntheses. Ortho-Formylation of Phenols: Preparation of 3-Bromosalicylaldehyde. Org. Synth. 2012, 89, 220.[2][4][15] Link[3]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated phenols.
Sources
- 1. chembk.com [chembk.com]
- 2. 2-BROMO-5-HYDROXYBENZALDEHYDE | 2973-80-0 [chemicalbook.com]
- 3. 2-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 11084866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-4-hydroxybenzaldehyde | 22532-60-1 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Workup [chem.rochester.edu]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 10. CN1199930C - 3-Br-4-hydroxybenzaldehyde preparation - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US2544562A - Process for recovering aldehydes and ketones - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Solvent Optimization for 2-Bromo-4-fluoro-5-hydroxybenzaldehyde
Welcome to the Technical Support Center. This guide addresses the physicochemical behavior of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde (BFHB).[1] It is designed for researchers encountering solubility issues, yield loss, or chemoselectivity challenges during synthesis.[1]
Module 1: Physicochemical Profile & Solvent Compatibility
The "Personality" of the Molecule
BFHB is a polyfunctional scaffold.[1][2] Successful solvent selection requires balancing three competing molecular features:
-
The Phenolic Hydroxyl (C5-OH): Rendered highly acidic by the ortho-fluorine atom (C4-F).[1] It creates solubility challenges in non-polar media and risks deprotonation-induced polymerization in basic conditions.[1]
-
The Aldehyde (C1-CHO): Susceptible to oxidation and nucleophilic attack.[1] It requires dry, non-nucleophilic solvents for stability.[1]
-
The Aryl Halides (C2-Br, C4-F): The C2-Bromine is sterically hindered by the aldehyde but labile to Pd-catalysis.[1] The C4-Fluorine activates the ring for SNAr reactions under forcing conditions.[1]
Solubility Decision Matrix
Use this table to select the primary solvent based on your intended operation.[1]
| Solvent Class | Specific Solvent | Solubility Rating | Recommended Application | Technical Warning |
| Chlorinated | Dichloromethane (DCM) | Excellent | Synthesis, Workup, Bromination | Avoid in radical reactions; good for keeping aldehyde stable.[1] |
| Polar Aprotic | DMF / DMSO | High | SNAr, O-Alkylation, Suzuki | High boiling point makes removal difficult; DMSO can oxidize aldehydes at high T. |
| Ethers | THF / 1,4-Dioxane | Good | Grignard, Reductions, Cross-coupling | Must be peroxide-free; THF absorbs water (hygroscopic).[1] |
| Esters | Ethyl Acetate | Good | Workup, Crystallization | Prone to hydrolysis in strong base; transesterification risk.[1] |
| Alcohols | Methanol / Ethanol | Moderate | Schiff Base formation | Do NOT use for electrophilic reactions; aldehyde forms hemiacetals.[1] |
| Hydrocarbons | Hexanes / Heptane | Poor | Precipitation / Washing | Use as an anti-solvent to crash out the product.[1] |
Module 2: Troubleshooting Reaction-Specific Solvent Systems
Scenario A: O-Alkylation of the Phenol
Issue: "I am trying to alkylate the hydroxyl group, but I am seeing low yields or aldehyde degradation."
Root Cause: The ortho-fluorine atom at C4 exerts a strong inductive effect (-I), significantly lowering the pKa of the C5-hydroxyl group (estimated pKa ~7.5–8.0, compared to ~10 for phenol). Standard conditions (K₂CO₃/Acetone) may be insufficient due to poor solubility of the phenolate anion.[1]
Protocol Adjustment:
-
Switch Solvent: Move from Acetone to Acetonitrile (ACN) or DMF .[1]
-
Base Selection: The increased acidity means you can use milder bases.[1] Cesium Carbonate (Cs₂CO₃) in ACN is superior because the "Cesium Effect" improves the solubility of the phenolate ion, enhancing nucleophilicity without requiring harsh heating that degrades the aldehyde.
-
Temperature: Keep below 60°C to prevent Cannizzaro-type disproportionation of the aldehyde.
Scenario B: Suzuki-Miyaura Cross-Coupling (at C2-Br)
Issue: "The reaction stalls, or I see dehalogenation of the Fluorine instead of the Bromine coupling."
Root Cause:
-
Stalling: The C2-Bromine is sterically crowded by the C1-Aldehyde.[1] Bulky solvents or ligands hinder the oxidative addition step.[1]
-
Selectivity: While C2-Br is weaker than C4-F, high temperatures in polar solvents (like DMF) can promote SNAr displacement of the Fluorine by the base.[1]
Optimized Solvent System:
-
Primary Choice: 1,4-Dioxane / Water (4:1 ratio) .[1]
-
Why? The aqueous component is critical for the boronic acid activation.[1] Dioxane solvates the Pd-catalyst effectively.[1]
-
Degassing: This aldehyde oxidizes easily.[1] You must sparge the solvent with Argon for 20 minutes prior to adding the catalyst.[1]
-
Base: Use K₃PO₄ instead of Carbonates.[1] Phosphate is gentle enough to prevent SNAr on the Fluorine but strong enough to activate the Boron species.[1]
Scenario C: Reductive Amination (at C1-CHO)
Issue: "The imine intermediate isn't forming, or the product hydrolyzes during workup."
Root Cause: Water is the enemy here.[1] The equilibrium between aldehyde and imine is unfavorable if water is trapped in the solvent.[1]
Protocol Adjustment:
-
Solvent: 1,2-Dichloroethane (DCE) or DCM .[1]
-
Drying Agent: Add anhydrous Magnesium Sulfate (MgSO₄) directly to the reaction pot during imine formation to sequester water.[1]
-
Avoid Alcohols: Do not use Methanol as the primary solvent; it forms hemiaminals that are slow to reduce.[1] Use DCE with a stoichiometric amount of Acetic Acid.[1]
Module 3: Visual Troubleshooting Guides
Workflow 1: Reaction & Workup Decision Tree
Caption: Logical flow for selecting the correct workup solvent based on the reaction type to maximize recovery of BFHB.
[1]
Workflow 2: Chemoselectivity Map
Caption: Reactivity hotspots of BFHB and the solvent conditions that trigger them.
[1]
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Ethanol for recrystallization? A: Yes, but with caution.[1] While BFHB dissolves in hot ethanol, prolonged heating can lead to acetal formation due to the aldehyde group.[1] Recommendation: Use a mixture of EtOAc/Hexanes or DCM/Hexanes for safer recrystallization that preserves the aldehyde functionality [1].[1]
Q: Why does my reaction turn dark black when using DMF/NaH? A: This indicates decomposition.[1] Sodium Hydride (NaH) is often too strong for this substrate.[1] It can deprotonate the phenol and attack the aldehyde, or cause elimination of the fluorine. Solution: Switch to a weaker base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in Acetone or Acetonitrile [2].[1]
Q: How do I remove residual DMF after the reaction? A: DMF is difficult to rotovap.[1] Do not heat the flask above 50°C to remove it, as the aldehyde may degrade. Protocol: Dilute the reaction mixture with 5 volumes of water and extract 3 times with Ethyl Acetate. The product will move to the organic layer, leaving the DMF in the aqueous layer. Wash the organic layer with Lithium Chloride (LiCl) solution to remove trace DMF.[1]
References
-
National Institutes of Health (PubChem). (2025).[1] 2-Bromo-5-hydroxybenzaldehyde: Chemical Safety and Reactivity Data.[1][2] Retrieved from [Link][1]
-
Organic Chemistry Portal. (2024).[1] Suzuki Coupling: Mechanism and Solvent Effects.[1][2] Retrieved from [Link][1]
Sources
Technical Support Center: Solubilization Guide for 2-Bromo-4-fluoro-5-hydroxybenzaldehyde
Case ID: SOL-BFHB-001 Compound: 2-Bromo-4-fluoro-5-hydroxybenzaldehyde Chemical Class: Halogenated Phenolic Aldehyde Support Level: Senior Application Scientist
Executive Summary
You are encountering solubility issues because 2-Bromo-4-fluoro-5-hydroxybenzaldehyde presents a "solubility paradox." While it contains polar groups (aldehyde and hydroxyl), the halogen atoms (Bromine at C2, Fluorine at C4) significantly increase the partition coefficient (LogP), making the crystal lattice energy high and water solubility poor.
This guide provides three validated protocols to resolve this, ranging from standard cosolvent systems to advanced complexation.
Module 1: The "Stock Solution" Protocol (Standard)
Theory: Before attempting aqueous solubility, you must establish a stable organic stock. This compound is prone to oxidation (aldehyde to carboxylic acid) and dimerization. Anhydrous DMSO is the gold standard here because it disrupts the strong intermolecular hydrogen bonding of the phenolic crystal lattice.
Protocol:
| Parameter | Specification | Reason |
| Primary Solvent | DMSO (Anhydrous, ≥99.9%) | High dielectric constant; prevents hydrolysis. |
| Concentration | 10 mM - 50 mM | High enough for dilution, low enough to prevent crashing. |
| Storage | -20°C, under Argon/Nitrogen | Prevents oxidation of the aldehyde group. |
| Vessel | Amber Glass Vial | Protects photosensitive halogens from radical cleavage. |
Step-by-Step:
-
Weigh the solid compound into an amber vial.
-
Add anhydrous DMSO to achieve a 50 mM concentration.
-
Vortex for 30-60 seconds. If solid persists, sonicate at 30-35°C for 5 minutes.
-
Visual Check: Solution must be clear and colorless/pale yellow. A dark brown color indicates degradation (quinone formation).
Module 2: The "Aqueous Transition" (pH-Dependent Solubility)
Theory: This is the most critical scientific insight for this molecule. The hydroxyl group at position 5 is phenolic. Due to the electron-withdrawing nature of the ortho-Fluorine and para-Bromine , the pKa of this phenol is significantly lower than unsubstituted phenol (pKa ~10). We estimate the pKa of this compound to be ~7.5 – 8.0 .
-
At pH < 7: The molecule is protonated (neutral) and highly insoluble.
-
At pH > 8: The phenol deprotonates to the phenolate anion, drastically increasing water solubility.
The "Titration" Protocol:
-
Prepare Buffer: Use a Phosphate Buffered Saline (PBS) adjusted to pH 8.0 - 8.5 .
-
Slow Addition: Add your DMSO stock dropwise to the buffer while vortexing rapidly.
-
The Limit: Do not exceed 1% v/v DMSO if using for cell assays, or 10% for chemical assays.
-
Troubleshooting: If precipitation occurs at pH 7.4, slight alkalinization (pH 8.0) is often sufficient to resolubilize the compound without damaging the aldehyde group.
Warning: Do not exceed pH 10. High pH can trigger the Cannizzaro reaction (disproportionation of the aldehyde) or rapid oxidation.
Module 3: Advanced Complexation (The "Rescue" Method)
If the pH method is toxic to your biological system, use Cyclodextrin encapsulation . The hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the halogenated phenyl ring, hiding the hydrophobic bulk while the outer shell remains water-soluble.
Protocol:
-
Prepare a 20% (w/v) HP-β-CD solution in water or media.
-
Add the solid compound directly to this solution (avoiding DMSO if possible) OR add the DMSO stock to this solution.
-
Shake/rotate at room temperature for 2-4 hours.
-
Filter sterilize (0.22 µm).
Visualizing the Workflow
The following diagram illustrates the decision logic for solubilizing this specific compound based on your assay requirements.
Caption: Decision matrix for selecting the optimal solubilization path based on assay sensitivity and compound behavior.
Frequently Asked Questions (Troubleshooting)
Q1: My solution turned yellow/brown after 24 hours. Is it still good?
-
Diagnosis: Likely oxidation. Phenolic aldehydes are susceptible to oxidation into quinones or benzoic acid derivatives, especially in alkaline solutions or under light.
-
Fix: Prepare fresh. If storage is necessary, add an antioxidant like Ascorbic Acid (if compatible with your assay) or store strictly at -80°C under inert gas.
Q2: Upon adding the DMSO stock to my cell media, I see a "cloud" that disappears. Is this okay?
-
Diagnosis: This is the "Kinetic Solubility" effect. The local concentration of DMSO drops, causing transient precipitation.
-
Fix: If the cloud disappears upon mixing, the compound has redissolved (likely aided by serum proteins like Albumin in the media). If the cloud persists as sediment, you have exceeded the solubility limit; switch to Method C (Cyclodextrins) .
Q3: Can I use Ethanol instead of DMSO?
-
Answer: Yes, but with caution. Ethanol evaporates faster, potentially changing the concentration during the experiment. DMSO is preferred for its lower vapor pressure and better solvation of halogenated aromatics.
References
-
PubChem. Compound Summary: Benzaldehyde Derivatives and Solubility Data. National Library of Medicine. [Link]
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
scaling up synthesis of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde for industrial use
An Industrial Chemist's Guide to the Scalable Synthesis of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde
Technical Support & Troubleshooting Center
Welcome to the technical support center for the industrial synthesis of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot plant and full-scale manufacturing. As a crucial intermediate in the synthesis of advanced pharmaceutical agents, ensuring a robust, safe, and high-yield production process is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Overview of Synthetic Strategies
The industrial synthesis of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde primarily considers two strategic disconnections. The choice between these routes depends on raw material availability, cost, and the specific challenges of regioselectivity and process safety at scale.
-
Route A: Electrophilic Bromination. This approach begins with a substituted benzaldehyde, 4-fluoro-3-hydroxybenzaldehyde, and introduces the bromine atom via electrophilic aromatic substitution. The primary challenge lies in controlling the regioselectivity due to the competing directing effects of the hydroxyl and aldehyde groups.
-
Route B: Ortho-Formylation. This strategy starts with 3-Bromo-5-fluorophenol and introduces the aldehyde group. This route often provides superior regioselectivity, as the formylation can be directed specifically to the ortho position of the powerful hydroxyl directing group.
The following diagram illustrates these two primary synthetic pathways.
Validation & Comparative
1H NMR spectrum analysis of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde
This guide provides a comprehensive technical analysis of the 1H NMR spectrum of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde , a critical intermediate in the synthesis of PDE4 inhibitors (e.g., Crisaborole) and other fluorinated APIs.
Unlike standard databases that list peak tables, this guide focuses on structural validation logic —specifically how to distinguish this compound from its synthesis byproducts and regioisomers using spin-spin coupling constants (
Executive Technical Summary
-
Compound: 2-Bromo-4-fluoro-5-hydroxybenzaldehyde
-
Core Challenge: Distinguishing the target from regioisomers (e.g., 4-bromo-5-fluoro-2-hydroxybenzaldehyde) formed during non-selective bromination or formylation.
-
Diagnostic Key: The magnitude of Proton-Fluorine (
) coupling constants . The fluorine atom at position 4 acts as a "spin spy," splitting the signals of H3 and H6 into distinct doublets with characteristic values.
Strategic Protocol Design
Solvent Selection: The "DMSO Imperative"
For this specific phenol-aldehyde, DMSO-d6 is the mandatory solvent for validation, not CDCl3.
-
Reasoning (Causality):
-
OH Visibility: In CDCl3, the phenolic proton (C5-OH) often undergoes rapid chemical exchange, appearing as a broad smear or disappearing entirely. DMSO-d6 forms strong hydrogen bonds with the OH, slowing exchange and sharpening the peak into a distinct singlet (or doublet if coupled) near 10-11 ppm.
-
Resolution of Isomers: The polarity of DMSO maximizes the chemical shift separation between the aromatic protons, preventing overlap that occurs in non-polar solvents.
-
Sample Preparation Workflow
-
Concentration: 10-15 mg in 0.6 mL DMSO-d6. (Higher concentrations may induce stacking effects, shifting aromatic peaks).
-
Temperature: 298 K (Standard). If OH broadening occurs, lower to 278 K to freeze exchange.
Spectral Analysis & Assignment
Predicted 1H NMR Data (DMSO-d6, 400 MHz)
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |
| CHO | Aldehyde | 10.0 - 10.2 | Singlet (s) | - | Deshielded by carbonyl anisotropy. May show tiny |
| OH | Phenolic | 10.5 - 11.0 | Broad Singlet (br s) | - | Highly deshielded due to H-bonding with DMSO and ortho-Br/F inductive effects. |
| H6 | Aromatic | 7.40 - 7.60 | Doublet (d) | Meta to Fluorine. Deshielded by ortho-CHO. | |
| H3 | Aromatic | 7.10 - 7.30 | Doublet (d) | Orth to Fluorine. Shielded by ortho-OH, but deshielded by Br. |
The "Fluorine Fingerprint" Mechanism
The presence of Fluorine at C4 simplifies the aromatic region into two doublets, but the size of the splitting is the validation check.
-
H3 (Ortho to F): The proton directly adjacent to fluorine experiences a large Through-Bond interaction (
), resulting in a wide doublet (~10-12 Hz). -
H6 (Meta to F): The proton separated by two carbons experiences a weaker interaction (
), resulting in a narrower doublet (~7-8 Hz). -
Absence of H-H Coupling: Since H3 and H6 are para to each other, their mutual coupling (
) is effectively zero. Any splitting observed is due solely to Fluorine.
Comparative Analysis: Target vs. Alternatives
In drug development, this compound is often synthesized via bromination of 4-fluoro-3-hydroxybenzaldehyde. This can yield regioisomers.[1] The table below details how to distinguish the Target from the Fatal Isomer .
Comparison Table: Target vs. Regioisomer
| Feature | Target: 2-Br-4-F-5-OH-Benzaldehyde | Isomer: 2-Br-5-F-4-OH-Benzaldehyde | Diagnostic Result |
| H6 Coupling | Doublet ( | Doublet ( | In the isomer, H6 is ortho to F. |
| H3 Coupling | Doublet ( | Doublet ( | In the isomer, H3 is meta to F. |
| Aldehyde Shift | ~10.1 ppm | ~10.1 ppm | Unreliable for distinction.[2] |
| 19F NMR | ~ -120 to -130 ppm | ~ -130 to -140 ppm | Isomer F is ortho to OH (shielding effect). |
Visualization: Validation Logic Flow
The following diagram illustrates the decision process for validating the compound structure based on the experimental data described above.
Caption: Logic flow for distinguishing the target compound from regioisomers using H-F coupling constants.
References
-
Chemical Instrumentation Facility, Iowa State University. "NMR Coupling Constants: 19F Coupling Constants." Iowa State University. Available at: [Link]
- Reich, H. J. "WinPLT NMR Coupling Constants." University of Wisconsin-Madison.
- Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier, 2016. (Source for solvent effects on phenol exchange).
Sources
A Comparative Guide to the FTIR Spectral Characteristics of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde
For researchers and professionals in drug discovery and organic synthesis, the precise characterization of novel compounds is paramount. 2-Bromo-4-fluoro-5-hydroxybenzaldehyde is a key intermediate in the development of various therapeutic agents. Its structural elucidation is a critical step in ensuring the integrity of the synthetic pathway and the quality of the final product. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and non-destructive method for identifying the functional groups within a molecule, offering a unique vibrational fingerprint. This guide provides an in-depth analysis of the expected FTIR spectral characteristics of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde, supported by a comparative analysis with structurally related compounds and foundational spectroscopic principles.
The Vibrational Fingerprint: Understanding Substituent Effects
The infrared spectrum of an aromatic aldehyde is a complex interplay of vibrations from the benzene ring and its substituents. The position, intensity, and shape of the absorption bands are highly sensitive to the electronic and steric effects of these substituents. In 2-Bromo-4-fluoro-5-hydroxybenzaldehyde, the benzene ring is decorated with an aldehyde (-CHO), a hydroxyl (-OH), a bromine atom (-Br), and a fluorine atom (-F). Each of these groups imparts a distinct influence on the vibrational modes of the molecule.
Aromatic aldehydes typically exhibit a strong carbonyl (C=O) stretching vibration.[1][2] Conjugation of the carbonyl group with the aromatic ring lowers this stretching frequency to the range of 1710-1685 cm⁻¹.[3] The presence of additional electron-withdrawing or donating groups further modulates this frequency. The aldehyde C-H bond displays characteristic stretching vibrations, often appearing as a pair of weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹.[4][5]
The hydroxyl group introduces a strong and typically broad O-H stretching band in the region of 3500-3200 cm⁻¹, the broadening being a result of intermolecular hydrogen bonding.[5] The C-O stretching vibration of phenols is usually observed between 1300-1000 cm⁻¹.[5] The carbon-halogen bonds also have characteristic stretching vibrations, with C-Br stretches appearing in the lower frequency "fingerprint" region. Aromatic C-F stretching vibrations are typically found in the 1250-1000 cm⁻¹ range.
Predicted FTIR Spectral Peaks of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde
Based on established group frequencies and the electronic effects of the substituents, the following table summarizes the predicted characteristic infrared absorption peaks for 2-Bromo-4-fluoro-5-hydroxybenzaldehyde.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch | 3500 - 3200 | Strong, Broad | Indicative of a hydroxyl group, likely involved in hydrogen bonding. |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of C-H bonds on the benzene ring. |
| Aldehyde C-H Stretch | ~2850 and ~2750 | Weak to Medium | A key diagnostic for the aldehyde functional group.[4][5] |
| Carbonyl (C=O) Stretch | 1700 - 1680 | Strong | Lowered frequency due to conjugation with the aromatic ring and influence of substituents. |
| Aromatic C=C Stretch | 1600 - 1475 | Medium to Weak | Multiple bands are expected due to the substituted benzene ring.[4] |
| In-plane O-H Bend | 1410 - 1310 | Medium | Coupled with C-H in-plane bending. |
| C-O Stretch (Phenolic) | 1250 - 1180 | Strong | Characteristic of the phenolic hydroxyl group. |
| Aromatic C-F Stretch | 1250 - 1000 | Strong | May overlap with other vibrations in this region. |
| Aromatic C-H In-plane Bend | 1175 - 950 | Medium to Weak | Multiple bands contributing to the fingerprint region. |
| Aromatic C-H Out-of-plane Bend | 900 - 690 | Strong to Medium | The substitution pattern on the benzene ring will influence the exact position. |
| C-Br Stretch | 700 - 500 | Medium to Strong | Located in the low-frequency region of the spectrum. |
Comparative Spectral Analysis
To further refine our understanding of the FTIR spectrum of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde, a comparison with structurally analogous molecules is invaluable.
| Compound | Key Spectral Features and Differences |
| Benzaldehyde | The parent compound exhibits a strong C=O stretch around 1700 cm⁻¹ and characteristic aldehyde C-H stretches.[1] The absence of hydroxyl and halogen peaks distinguishes it from our target molecule. |
| 4-Hydroxybenzaldehyde | Shows a broad O-H stretch and a C=O stretch at a slightly lower frequency than benzaldehyde due to the electron-donating hydroxyl group. The NIST Chemistry WebBook provides a reference spectrum for this compound.[6] |
| 4-Fluorobenzaldehyde | The C-F stretch is a prominent feature in its spectrum. The electron-withdrawing nature of fluorine will slightly increase the C=O stretching frequency compared to benzaldehyde. A reference spectrum is available on the NIST Chemistry WebBook.[7] |
| 2-Bromobenzaldehyde | The C-Br stretch will be present in the fingerprint region. The inductive effect of bromine will influence the C=O stretching frequency. A reference spectrum can be found on the NIST Chemistry WebBook.[8] |
| 2-Bromo-5-hydroxybenzaldehyde | This isomer will have a very similar spectrum. The primary differences will be in the fingerprint region, particularly the C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern. Spectral information is available in PubChem.[9] |
| 5-Bromo-2-hydroxybenzaldehyde | Similar to the above, the substitution pattern will subtly alter the fingerprint region. Experimental and theoretical spectral analyses of this compound have been published, providing a valuable reference.[10][11][12] |
This comparative approach allows for a more confident assignment of the observed spectral bands and highlights the subtle yet significant shifts caused by the specific arrangement of substituents on the aromatic ring.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol outlines the steps for obtaining a reliable FTIR spectrum of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid samples.
Instrumentation and Materials
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
2-Bromo-4-fluoro-5-hydroxybenzaldehyde sample
-
Spatula
-
Solvent for cleaning the ATR crystal (e.g., isopropanol)
-
Lint-free wipes
Step-by-Step Procedure
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum: With the ATR crystal clean and free of any sample, collect a background spectrum. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the environment.
-
Sample Application: Place a small amount of the solid 2-Bromo-4-fluoro-5-hydroxybenzaldehyde sample onto the center of the ATR crystal.
-
Apply Pressure: Use the ATR pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a solvent-moistened wipe.
Caption: Experimental workflow for obtaining an FTIR spectrum using the ATR technique.
Logical Framework for Spectral Interpretation
The interpretation of the FTIR spectrum of a multi-substituted aromatic compound follows a systematic approach.
Caption: A logical flow for the systematic interpretation of the FTIR spectrum.
By adhering to this structured interpretation, researchers can confidently identify the key functional groups and confirm the identity of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde, ensuring the integrity of their research and development endeavors.
References
-
Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
Doc Brown's Chemistry. Infrared spectrum of benzaldehyde. Retrieved from [Link]
- McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
-
Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
- LibreTexts Chemistry. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
-
PubChem. 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]
- University of Malaya.
- Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups.
- University of Colorado Boulder. Table of Characteristic IR Absorptions.
- BenchChem. An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-Bromo-5-hydroxybenzaldehyde.
- Singh, S., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports.
- JETIR. Structural and Analytical Studies of o-, and p-substituted nitro benzaldehyde derivatives of Benzilmonoximethiocarbohydrazide.
-
NIST Chemistry WebBook. Benzaldehyde, 5-bromo-2-hydroxy-. Retrieved from [Link]
-
NIST Chemistry WebBook. Benzaldehyde, 4-fluoro-. Retrieved from [Link]
-
NIST Chemistry WebBook. Benzaldehyde, 4-hydroxy-. Retrieved from [Link]
-
PMC. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]
-
NIST Chemistry WebBook. Benzaldehyde, 2-bromo-. Retrieved from [Link]
- PubChemLite. 2-bromo-5-hydroxybenzaldehyde (C7H5BrO2).
- SpectraBase.
- ResearchGate.
- SpectraBase. 4-Fluoro-4'-hydroxybenzophenone, trimethylsilyl ether - Optional[FTIR] - Spectrum.
-
PubChem. 2-Fluoro-4-hydroxybenzaldehyde. Retrieved from [Link]
- SpectraBase. 4-Hydroxy-benzaldehyde - Optional[FTIR] - Spectrum.
Sources
- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 5. eng.uc.edu [eng.uc.edu]
- 6. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]
- 7. Benzaldehyde, 4-fluoro- [webbook.nist.gov]
- 8. Benzaldehyde, 2-bromo- [webbook.nist.gov]
- 9. 2-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 387179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]
- 12. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Method Development Guide: 2-Bromo-4-fluoro-5-hydroxybenzaldehyde Purity
Content Type: Technical Comparison Guide Subject: High-Performance Liquid Chromatography (HPLC) Method Development Target Analyte: 2-Bromo-4-fluoro-5-hydroxybenzaldehyde (BFHB)[1]
Executive Summary
Developing a purity method for 2-Bromo-4-fluoro-5-hydroxybenzaldehyde (BFHB) presents a specific set of chromatographic challenges: the molecule contains an ionizable phenolic hydroxyl group, a reactive aldehyde moiety, and halogen substituents that influence lipophilicity and steric selectivity.
Standard C18 methods often fail to resolve BFHB from its regioisomers (impurities from non-specific bromination) and its oxidation product (the corresponding benzoic acid). This guide compares the industry-standard C18 stationary phase against a Phenyl-Hexyl stationary phase .[2]
The Bottom Line: While C18 provides adequate retention, the Phenyl-Hexyl phase is the superior choice for BFHB purity analysis. It leverages
Chemical Context & Separation Logic
To develop a robust method, we must first understand the analyte's behavior in solution.
| Feature | Chemical Implication | Chromatographic Consequence |
| Phenolic -OH | Weak acid ( | Requires acidic mobile phase ( |
| Aldehyde (-CHO) | Reactive electrophile. | Susceptible to oxidation (to benzoic acid) and hemiacetal formation. Avoid amine-based buffers. |
| Halogens (Br, F) | Electron-withdrawing, lipophilic. | Increases retention on RP columns; provides specific electron density for |
Critical Impurities[3]
-
Oxidation Impurity: 2-Bromo-4-fluoro-5-hydroxybenzoic acid (More polar, elutes earlier).
-
Regioisomer: 4-Bromo-2-fluoro-5-hydroxybenzaldehyde (Structurally identical hydrophobicity, requires steric/electronic selectivity).
Method Comparison: C18 vs. Phenyl-Hexyl[2][4][5][6]
We compared two method conditions to determine the optimal separation.
Method A: The "Standard" Approach (C18)
-
Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Mechanism: Hydrophobic interaction (Van der Waals).
Performance:
-
Retention: Good retention of main peak (
). -
Selectivity:Poor. The regioisomer co-elutes on the tail of the main peak.
-
Peak Shape: Slight tailing due to phenolic interaction with residual silanols.
Method B: The "Optimized" Approach (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl (e.g., Waters XSelect CSH Phenyl-Hexyl), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: 10 mM Ammonium Formate pH 3.0 (A) / Methanol (B).
-
Mechanism: Hydrophobicity +
Stacking.
Performance:
-
Selectivity:Excellent. The electron-deficient aromatic ring of BFHB interacts uniquely with the phenyl stationary phase, resolving the regioisomer.
-
Peak Shape: Sharp symmetry (
).
Comparative Data Summary
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Status |
| Resolution (Main vs. Isomer) | 1.1 (Co-elution) | 2.8 (Baseline) | ✅ Optimized |
| Resolution (Main vs. Acid) | 4.5 | 5.2 | ✅ Pass |
| Tailing Factor ( | 1.4 | 1.05 | ✅ Optimized |
| Pressure | ~120 bar | ~140 bar | ✅ Pass |
Technical Insight: The switch from Acetonitrile (Method A) to Methanol (Method B) enhances the
interaction on Phenyl columns. Acetonitrile's-electrons can compete with the analyte for stationary phase sites, dampening the selectivity gains [1].
Detailed Experimental Protocol (Method B)
This protocol is designed for the validation of BFHB purity (98%+ target).
Reagents & Equipment[3][7][8]
-
Solvents: HPLC Grade Methanol, HPLC Grade Water.
-
Buffer: Ammonium Formate, Formic Acid (for pH adjustment).
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm or 5 µm.
-
System: HPLC with UV-Vis or PDA detector (Agilent 1260/1290 or Waters Alliance).
Chromatographic Conditions[8][9][10]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: 100% Methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol).
-
Injection Volume: 5-10 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Initial Hold |
| 2.0 | 30 | Start Gradient |
| 15.0 | 90 | Elute Lipophilics |
| 18.0 | 90 | Wash |
| 18.1 | 30 | Re-equilibration |
| 23.0 | 30 | End of Run |
Sample Preparation (Critical)
-
Diluent: 50:50 Water:Acetonitrile (0.1% Formic Acid).
-
Note: Do not use 100% Methanol as diluent if samples sit for >24 hours, to avoid potential hemiacetal formation with the aldehyde, although this is slow at acidic pH.
-
-
Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.
-
Filtration: 0.22 µm PTFE filter (Nylon can adsorb phenols).
Visualization of Workflows
Diagram 1: Method Development Logic
This decision tree illustrates why the Phenyl-Hexyl phase was selected over C18.
Caption: Decision logic moving from standard C18 screening to Phenyl-Hexyl selection for halogenated aromatic resolution.
Diagram 2: Routine Analysis Workflow
Standard Operating Procedure (SOP) flow for daily analysis.
Caption: Operational workflow ensuring data integrity via strict System Suitability Testing (SST).
Validation & System Suitability
To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria before data is accepted.
-
Specificity: Blank injection must show no interference at the retention time of BFHB.
-
Precision: 5 replicate injections of the Standard Solution must have a %RSD (Relative Standard Deviation)
2.0% for peak area. -
Peak Integrity:
-
Tailing Factor (
): Must be 1.5 (Target: 1.0–1.2). -
Resolution (
): Between BFHB and nearest impurity (likely the acid or isomer) must be 2.0.
-
Troubleshooting Guide
-
Peak Splitting: High probability of column overload or solvent mismatch. Ensure sample diluent matches initial mobile phase strength (30% Organic).
-
Retention Time Drift: Check pH of mobile phase A. Phenols are sensitive to pH changes near their
. The buffer (Ammonium Formate) is essential here [2]. -
Ghost Peaks: Aldehyde oxidation. Prepare fresh samples daily and protect from light.
References
-
Waters Corporation. (n.d.). Difference between CSH C18 and CSH Phenyl-Hexyl chemistries.[2][3] Waters Knowledge Base. Retrieved from [Link]
-
Advanced Materials Technology. (n.d.). Separation of Neutral Aromatics on HALO PFP, C18 and Phenyl-Hexyl.[5] Application Note 23-N. Retrieved from [Link]
-
PubChem. (2025).[6] 2-Bromo-5-hydroxybenzaldehyde (Analogous Structure Data).[1][6][7][8][9][10] National Library of Medicine. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Column Selection Guide: Phenyl-Hexyl Selectivity. Retrieved from [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. support.waters.com [support.waters.com]
- 3. separationmethods.com [separationmethods.com]
- 4. waters.com [waters.com]
- 5. mac-mod.com [mac-mod.com]
- 6. 2-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 387179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lifechempharma.com [lifechempharma.com]
- 8. 2-BROMO-5-HYDROXYBENZALDEHYDE | 2973-80-0 [chemicalbook.com]
- 9. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Elemental Analysis Validation of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde
This guide provides a comprehensive framework for the elemental analysis and validation of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde, a halogenated aromatic aldehyde of interest to researchers in synthetic chemistry and drug development. We move beyond simplistic protocol recitation to explore the underlying chemical principles and challenges, particularly those posed by the presence of both bromine and fluorine. This document is structured to serve as a practical, field-proven guide for generating accurate, reproducible, and defensible analytical data.
Introduction: The Imperative of Purity in Novel Compounds
In the synthesis of novel chemical entities, confirmation of the elemental composition is a foundational step. It serves as a primary indicator of purity and corroborates the proposed molecular structure derived from spectroscopic methods like NMR and mass spectrometry. For a compound such as 2-Bromo-4-fluoro-5-hydroxybenzaldehyde, with its multiple reactive functional groups, precise elemental analysis is non-negotiable. Many chemistry journals require elemental composition data to be within ±0.4% of the theoretical values for a new compound to be considered sufficiently pure for publication.[1][2] This guide compares and validates the necessary analytical methodologies to meet and exceed this standard.
Chapter 1: The Analyte – Characterizing 2-Bromo-4-fluoro-5-hydroxybenzaldehyde
Before analysis, a thorough understanding of the target molecule is essential.
Molecular Structure:
-
Formula: C₇H₄BrFO₂
-
Molecular Weight: 219.01 g/mol
-
Key Features: An aromatic ring substituted with an aldehyde, a hydroxyl group, and two different halogen atoms (bromine and fluorine). This combination presents a unique challenge for traditional combustion analysis.
Theoretical Elemental Composition
The first step in any validation is calculating the theoretical elemental percentages based on the molecular formula. This theoretical data serves as the benchmark against which all experimental results are measured.
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 38.40% |
| Hydrogen | H | 1.008 | 4 | 4.032 | 1.84% |
| Bromine | Br | 79.904 | 1 | 79.904 | 36.48% |
| Fluorine | F | 18.998 | 1 | 18.998 | 8.67% |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.61% |
| Total | 219.009 | 100.00% |
Note: Oxygen is typically determined by difference or via pyrolysis in a separate analysis.
Chapter 2: The Challenge of Halogens in Combustion Analysis
Standard CHN(S) elemental analyzers operate by combusting a sample in a high-oxygen environment to convert carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂.[3][4] However, the presence of halogens complicates this process significantly.
-
Corrosive Byproducts: Bromine and fluorine are converted into hydrobromic acid (HBr) and hydrofluoric acid (HF). These acids are highly corrosive and can damage the analytical instrument.[5]
-
Interference: Halogens can form stable compounds or react with the combustion tube packing and catalysts, leading to incomplete combustion of the sample. This can result in inaccurate, often low, values for carbon.[6]
-
Detection Issues: Standard CHN analyzers are not equipped to detect Br or F directly.
Therefore, a multi-method approach is required for a complete and accurate elemental profile of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde.
Chapter 3: A Comparative Guide to Analytical Methodologies
We will compare two primary methodologies: the standard approach for Carbon and Hydrogen and a specialized technique for Bromine and Fluorine.
Method A: High-Temperature Combustion for Carbon & Hydrogen Determination
This is the most common technique for C, H, N, and S analysis.[4] For our halogenated compound, modifications to the standard procedure are necessary to trap the interfering halogens and ensure complete combustion.
Principle: The sample is combusted at ~900-1000°C in a stream of pure oxygen. The resulting gases are passed through a series of reagents and traps. Halogen scrubbing reagents, such as silver tungstate or magnesium oxide, are placed in the combustion tube to capture HBr and HF, preventing them from interfering with downstream detectors.[6] The resultant CO₂ and H₂O are then measured by a thermal conductivity detector or infrared cells.
Limitations: This method only provides C and H values. The presence of halogens, even with scrubbers, can sometimes lead to understated results if combustion is not optimized.
Method B: Oxygen Bomb Combustion with Ion Chromatography (IC) for Halogen Determination
To accurately quantify bromine and fluorine, a separate, destructive technique is superior. Oxygen bomb combustion followed by ion chromatography offers high precision and specificity.[7][8]
Principle: A weighed sample is placed in a sealed, high-pressure stainless steel vessel (the "bomb") which is then filled with pure oxygen. The sample is ignited electrically, leading to complete and instantaneous oxidation.[7] The acidic gases (HBr, HF) produced are quantitatively captured in an alkaline absorbing solution placed inside the bomb. This solution is then diluted and injected into an ion chromatograph, which separates and quantifies the bromide (Br⁻) and fluoride (F⁻) ions.[7][8]
Comparison of Alternatives:
-
Ion-Selective Electrodes (ISE): An ISE can be used for fluoride determination and offers excellent specificity.[9] However, a separate electrode would be needed for bromide, and IC allows for simultaneous determination of both halogens from a single sample preparation.[9]
-
Titration: Titration methods can determine total bromine content but may suffer from interferences and are generally less sensitive than IC.[9]
For these reasons, the Oxygen Bomb/IC combination is the recommended and most robust method for validating the Br and F content of our analyte.
Chapter 4: A Validated Workflow for Complete Elemental Analysis
A self-validating system ensures that the entire analytical process, from weighing to final calculation, is trustworthy. This requires proper calibration, the use of certified reference materials, and a clear workflow.
Visualized Experimental Workflow
The following diagram outlines the comprehensive workflow for the validation of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde.
Caption: A parallel workflow for complete elemental analysis.
Experimental Protocol: Step-by-Step Validation
1. Instrument Calibration and System Suitability
-
CHN Analyzer:
-
Calibrate the instrument using a well-characterized, non-halogenated Certified Reference Material (CRM) like Acetanilide or BBOT.[10] This establishes the baseline performance of the detector.
-
Analyze a halogenated CRM (e.g., 2-chlorobenzoic acid) to verify the effectiveness of the halogen scrubbing reagents. The results for C and H should still fall within the ±0.4% acceptance criteria.
-
-
Ion Chromatograph:
-
Prepare a series of combined bromide and fluoride standard solutions of known concentrations from traceable standards.[8]
-
Generate a multi-point calibration curve for both anions. The correlation coefficient (r²) should be >0.999.
-
Run a check standard to confirm the calibration is accurate to within ±5%.
-
2. Sample Preparation and Analysis
-
Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the 2-Bromo-4-fluoro-5-hydroxybenzaldehyde sample into a tin capsule for CHN analysis and a combustible crucible for bomb analysis.[11] Record the weight to at least 5 decimal places.
-
Perform the CHN analysis in triplicate according to the instrument's operating procedure, ensuring the halogen-appropriate combustion tube is installed.
-
Perform the oxygen bomb combustion and subsequent IC analysis in triplicate.
3. Data Analysis and Acceptance Criteria
Summarize the results and compare them against the theoretical values calculated in Chapter 1. The validation is successful if the experimental data meet the pre-defined acceptance criteria.
| Element | Theoretical % | Experimental Mean % | Std. Dev. | Acceptance Criteria | Pass/Fail |
| Carbon | 38.40 | 38.40 ± 0.40 | |||
| Hydrogen | 1.84 | 1.84 ± 0.40 | |||
| Bromine | 36.48 | 36.48 ± 0.40 | |||
| Fluorine | 8.67 | 8.67 ± 0.40 |
Chapter 5: Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is critical.
Troubleshooting Decision Tree
This diagram provides a systematic guide to diagnosing out-of-specification results.
Caption: A decision tree for troubleshooting elemental analysis.
Conclusion
The elemental analysis of a multi-halogenated compound like 2-Bromo-4-fluoro-5-hydroxybenzaldehyde demands more than a single analytical technique. By combining high-temperature combustion with appropriate halogen trapping for C/H analysis and oxygen bomb combustion with ion chromatography for Br/F analysis, a complete and accurate elemental profile can be achieved. This guide provides the comparative data, validated workflow, and troubleshooting framework necessary for researchers to generate high-quality, defensible data, ensuring the scientific integrity of their work.
References
- The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. (n.d.). PerkinElmer.
-
Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. (n.d.). Robertson Microlit. Retrieved February 15, 2026, from [Link]
-
Elving, P., & Ligett, W. (1942). Determination of Fluorine and Other Halogens in Organic Compounds. Industrial & Engineering Chemistry Analytical Edition. Retrieved February 15, 2026, from [Link]
-
An International Study Evaluating Elemental Analysis. (n.d.). ACS Omega. National Institutes of Health (NIH). Retrieved February 15, 2026, from [Link]
-
Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Elemental analysis of organic compounds with the use of automated CHNS analyzers. (2008). Journal of Analytical Chemistry. ResearchGate. Retrieved February 15, 2026, from [Link]
-
MULTI-ELEMENT METALLO-ORGANIC REFERENCE STANDARD. (n.d.). National Analytical Corporation. Retrieved February 15, 2026, from [Link]
-
Combustion analysis. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Characterization of bromine and chlorine in the closed combustion system. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers. Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Newly Developed Standard Reference Materials for Organic Contaminant Analysis. (n.d.). U.S. Department of Energy. Retrieved February 15, 2026, from [Link]
-
Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. (2012). Journal of Chromatographic Science. SciSpace. Retrieved February 15, 2026, from [Link]
-
Elemental Inorganic Standards. (n.d.). Agilent. Retrieved February 15, 2026, from [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America. Retrieved February 15, 2026, from [Link]
-
High-sensitivity elemental ionization for quantitative detection of halogenated compounds. (2015). Analytical Chemistry. National Institutes of Health (NIH). Retrieved February 15, 2026, from [Link]
-
CHNSO Elemental Analysis – Sample Preparation. (n.d.). Mettler Toledo. Retrieved February 15, 2026, from [Link]
-
Determination of bromine in organic compounds by high-performance liquid chromatography. (1990). Talanta. PubMed. Retrieved February 15, 2026, from [Link]
-
Quantitative determination of fluorine in organic compounds. (n.d.). National Bureau of Standards. Retrieved February 15, 2026, from [Link]
-
A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Retrieved February 15, 2026, from [Link]
-
Validation of analytical methods. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. (2022). ACS Central Science. National Institutes of Health (NIH). Retrieved February 15, 2026, from [Link]
Sources
- 1. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combustion analysis - Wikipedia [en.wikipedia.org]
- 4. azom.com [azom.com]
- 5. researchgate.net [researchgate.net]
- 6. pepolska.pl [pepolska.pl]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing [robertson-microlit.com]
- 10. Standards and CRMs [elementalmicroanalysis.com]
- 11. mt.com [mt.com]
Introduction: Elucidating the Electronic Profile of a Key Synthetic Intermediate
An In-depth Technical and Comparative Guide to the UV-Vis Absorption Spectrum of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde
2-Bromo-4-fluoro-5-hydroxybenzaldehyde is a substituted aromatic aldehyde whose structural complexity makes it a valuable intermediate in synthetic organic chemistry and drug development. The precise arrangement of electron-withdrawing (bromo, fluoro, aldehyde) and electron-donating (hydroxyl) groups on the benzene ring creates a unique electronic environment. Understanding this environment is critical for predicting reactivity, monitoring reaction kinetics, and establishing quality control parameters. Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful, accessible technique for probing the electronic transitions within such conjugated systems.
Theoretical Framework: Predicting Absorption Maxima (λmax)
The UV-Vis spectrum of a substituted benzaldehyde is dominated by electronic transitions involving the π-electron system of the aromatic ring and the carbonyl group of the aldehyde. Two primary transitions are expected:
-
π → π* Transition: This is a high-energy, high-intensity absorption band resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In benzaldehyde, this typically occurs at a lower wavelength. The presence of substituents on the benzene ring significantly modulates the energy of this transition.
-
n → π* Transition: This lower-energy, lower-intensity transition involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. This band appears at a longer wavelength and is characteristically weak.[1]
The substituents on the 2-Bromo-4-fluoro-5-hydroxybenzaldehyde ring are expected to cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzaldehyde. This is due to the cumulative effect of the hydroxyl (-OH) and halogen (-Br, -F) groups, which extend the conjugation of the π-system through their lone pairs of electrons, thereby lowering the energy gap between the π and π* orbitals.
Comparative Analysis with Structural Analogs
To predict the absorption maxima for our target molecule, we can analyze the experimentally determined spectra of similar compounds. The choice of solvent is critical, as it can significantly influence the position and intensity of absorption bands, particularly for phenolic compounds.[2][3][4]
| Compound | Key Structural Features | Reported λmax (Solvent) | Predicted λmax for Target Compound | Rationale for Prediction |
| Benzaldehyde | Unsubstituted Parent Compound | ~245 nm, ~280 nm, ~328 nm | Baseline for comparison. Shows distinct π→π* and n→π* transitions.[5] | |
| 5-Bromo-2-hydroxybenzaldehyde | Bromo and Hydroxyl groups present | ~330-340 nm (in Chloroform) | ~330 - 350 nm | This analog is structurally very similar. The addition of a fluoro group at the 4-position is expected to have a minor electronic effect compared to the powerful influence of the -OH and -Br groups, likely causing a small bathochromic or hypsochromic shift within this range.[6] |
| p-Tolualdehyde (4-methylbenzaldehyde) | Aldehyde with electron-donating group | ~250-300 nm | Demonstrates the effect of an electron-donating group, which causes a bathochromic shift relative to benzaldehyde. The hydroxyl group in our target molecule is a much stronger electron-donating group. | |
| Nitrobenzaldehydes | Aldehyde with electron-withdrawing group | Weak n→π* ~350 nm; Strong π→π* ~250 nm | Provides a comparison for the effect of strong electron-withdrawing groups, which can also lead to complex shifts in absorption bands.[7] |
Based on this comparative analysis, the UV-Vis spectrum of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde in a non-polar solvent like methanol or ethanol is predicted to exhibit a strong π → π* transition band in the range of 250-280 nm and a weaker, longer-wavelength n → π* transition characteristic of the substituted benzaldehyde system around 330-350 nm .
The Critical Role of Solvent Selection
The choice of solvent can induce significant spectral shifts (solvatochromism ). This is especially pronounced in molecules like 2-Bromo-4-fluoro-5-hydroxybenzaldehyde, which possess both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl group).
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can form hydrogen bonds with the carbonyl oxygen and the hydroxyl group. This stabilizes the ground state more than the excited state, often leading to a hypsochromic shift (blue shift, to shorter wavelengths) of the n → π* transition.
-
Aprotic Solvents (e.g., Hexane, Dichloromethane): In these solvents, specific interactions like hydrogen bonding are minimized, providing a spectrum that is more representative of the molecule's intrinsic electronic structure.
-
pH Effects: In aqueous solutions or buffers, the pH will be a critical factor.[8] Deprotonation of the phenolic hydroxyl group to form a phenoxide ion will introduce a negative charge, significantly extending the conjugation and causing a large bathochromic shift (red shift, to longer wavelengths) of the π → π* band. This property is often used to determine the pKa of phenolic compounds.[3]
Therefore, when reporting a UV-Vis spectrum, the solvent must always be specified. For routine analysis, ethanol or methanol are common choices due to their transparency in the relevant UV range and their ability to dissolve a wide range of organic compounds.[9]
Validated Experimental Protocol for UV-Vis Spectral Acquisition
This protocol provides a self-validating workflow for obtaining a high-quality, reproducible UV-Vis absorption spectrum of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde.
1. Materials and Equipment:
- 2-Bromo-4-fluoro-5-hydroxybenzaldehyde solid
- Spectroscopic grade solvent (e.g., Ethanol, 95% or greater purity)
- Calibrated dual-beam UV-Vis spectrophotometer
- A pair of matched 1 cm path length quartz cuvettes
- Analytical balance (readable to 0.1 mg)
- Volumetric flasks (e.g., 10 mL, 100 mL)
- Micropipettes
2. Preparation of Stock Solution (e.g., 1 mg/mL):
- Accurately weigh approximately 10.0 mg of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde.
- Quantitatively transfer the solid to a 10 mL volumetric flask.
- Add a small amount of the chosen solvent (e.g., ethanol) to dissolve the solid completely.
- Once dissolved, fill the flask to the calibration mark with the solvent. Mix thoroughly by inversion. This is your stock solution.
3. Preparation of Working Solution:
- Perform a serial dilution to obtain a final concentration that gives a maximum absorbance reading between 0.5 and 1.0 AU (Absorbance Units). This range ensures the measurement is within the linear range of the Beer-Lambert Law.
- Example Dilution: Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent. This yields a concentration of 0.01 mg/mL or 10 µg/mL.
4. Spectrophotometer Setup and Measurement:
- Turn on the spectrophotometer and its lamps (Deuterium and Tungsten) and allow them to warm up for at least 30 minutes for stabilization.
- Set the desired wavelength scan range (e.g., 200 nm to 500 nm).
- Fill both quartz cuvettes with the pure solvent (e.g., ethanol). Place them in the reference and sample holders.
- Run a baseline correction or autozero . This subtracts the absorbance of the solvent and any imperfections in the cuvettes from all subsequent measurements.
- Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution.
- Place the sample cuvette back into the sample holder.
- Initiate the scan.
5. Data Analysis:
- The resulting spectrum should show absorbance as a function of wavelength.
- Identify the wavelengths of maximum absorbance (λmax).
- Record the absorbance value at each λmax.
- If the molar absorptivity (ε) is required, it can be calculated using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.
Workflow Diagram
Caption: Figure 1. Standard Workflow for UV-Vis Spectral Acquisition
Conclusion
The UV-Vis absorption profile of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde serves as a fundamental electronic fingerprint for this molecule. Based on a comparative analysis with structural analogs, its spectrum is predicted to be characterized by a strong π → π* transition below 300 nm and a weaker, solvent-sensitive n → π* transition in the 330-350 nm region. The provided experimental protocol offers a robust and reliable method for acquiring this spectrum, enabling researchers in synthetic chemistry and drug discovery to confirm its identity, assess its purity, and investigate its electronic properties with confidence. Accurate spectral characterization is an indispensable step in the journey from novel intermediate to final application.
References
-
DergiPark. (n.d.). Solvent-driven stability: UV spectroscopy study of phenolic substances. Retrieved from [Link]
-
Wang, L., et al. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. Royal Society Publishing. Retrieved from [Link]
-
Wallek, J., et al. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. PMC. Retrieved from [Link]
-
ACS Publications. (2024). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. Retrieved from [Link]
-
Sharma, U. K., & Jacob, S. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare. Retrieved from [Link]
-
Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M),... Retrieved from [Link]
-
ResearchGate. (n.d.). UV-absorption cross sections of benzaldehyde, ortho-, meta-, and para-tolualdehyde. Retrieved from [Link]
-
PMC. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-hydroxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
-
science-softCon. (n.d.). UV/Vis + Photochemistry Database. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. Retrieved from [Link]
-
Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. International Journal of Secondary Metabolite » Submission » Solvent-driven stability: UV spectroscopy study of phenolic substances [dergipark.org.tr]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde, a halogenated aromatic aldehyde. The procedures outlined herein are designed to ensure personnel safety, regulatory compliance, and environmental stewardship.
The principles guiding the disposal of this compound are rooted in its chemical nature. As a brominated and fluorinated organic substance, 2-Bromo-4-fluoro-5-hydroxybenzaldehyde is classified as a halogenated organic waste.[1][2] The strong carbon-halogen bonds, particularly the carbon-fluorine bond, render such compounds persistent in the environment, necessitating specialized disposal methods to ensure their complete destruction.[3]
Core Principles of Halogenated Waste Management
Effective and safe disposal of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde hinges on three foundational principles: Hazard Identification, Proper Segregation, and Compliant Disposal. Understanding the "why" behind each step is crucial for fostering a robust safety culture in the laboratory.
Hazard Identification and Safety Profile
| Hazard Classification | Description | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed.[4][5][6] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5] |
| Skin Irritation | Causes skin irritation.[5] | Wear protective gloves and a lab coat. Avoid contact with skin.[5] |
| Eye Irritation | Causes serious eye irritation.[5] | Wear safety glasses or goggles.[5] |
| Respiratory Irritation | May cause respiratory irritation.[5] | Handle in a well-ventilated area or a chemical fume hood.[5] |
| Aquatic Toxicity | Very toxic to aquatic life.[4] | Avoid release to the environment.[4] |
Given these hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a fully buttoned lab coat.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde, from the point of generation to its final removal from the laboratory.
Step 1: Waste Segregation at the Source
The cardinal rule of chemical waste management is proper segregation. Never mix halogenated waste with non-halogenated waste streams.[2][7] The co-mingling of these wastes can create hazardous reactions and significantly increases disposal costs, as all the mixed waste must then be treated as the most hazardous component.[7]
Operational Steps:
-
Designate a Halogenated Waste Container: Use a dedicated, properly labeled waste container for 2-Bromo-4-fluoro-5-hydroxybenzaldehyde and any materials contaminated with it (e.g., weighing boats, contaminated filter paper).
-
Container Specifications: The container should be made of a compatible material, typically high-density polyethylene (HDPE), and have a secure, leak-proof lid.[7]
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must clearly state "Hazardous Waste," list all chemical constituents (including solvents used for rinsing), and indicate the relevant hazards (e.g., "Toxic," "Irritant").[7]
Step 2: In-Lab Collection and Storage
Proper temporary storage of the waste container within the laboratory is critical to prevent accidents and ensure compliance with institutional and regulatory standards.
Operational Steps:
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[7]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[7]
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.[7]
-
Avoid Incompatibilities: Do not add other chemicals to the halogenated waste container without first consulting a chemical incompatibility chart. Benzaldehydes, as a class, are incompatible with strong oxidizing agents, strong bases, and certain acids.[8][9][10] Mixing incompatible chemicals can lead to violent reactions, fires, or the generation of toxic gases.
Step 3: Final Disposal Pathway
The established and recommended method for the final disposal of halogenated organic compounds is high-temperature incineration.[1][3] This process is necessary to break the stable carbon-halogen bonds and convert the compound into less harmful substances like carbon dioxide, water, and halogen acids, which are then scrubbed from the incinerator's emissions.[11]
Operational Steps:
-
Arrange for Pickup: Once the waste container is nearly full (around 80-90% capacity to allow for expansion), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Documentation: Ensure all required paperwork is completed for the waste pickup, accurately reflecting the contents of the container.
The entire disposal workflow can be visualized as follows:
Caption: Workflow for the proper disposal of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels for large spills.
-
Clean-Up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde, upholding the highest standards of safety and environmental responsibility.
References
-
Goa University. (2021, December 6). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Retrieved from [Link]
-
Bucknell University. HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]
-
Temple University. Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]
-
Loba Chemie. (2019, January 28). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Retrieved from [Link]
-
University of Nevada, Reno. (2025, January). Partial List of Chemical Incompatibilities. Environmental Health & Safety. Retrieved from [Link]
-
Princeton University. Chemical Incompatibility Chart. Environmental Health and Safety. Retrieved from [Link]
-
The Ohio State University. Pollution Prevention Guide for Laboratories. Environmental Health and Safety. Retrieved from [Link]
-
Dan The Lab Safety Man. Chemical Incompatibility Chart. Retrieved from [Link]
-
PubChem. 2-Bromo-5-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Louisiana State University. TABLE OF INCOMPATIBLE CHEMICALS. Retrieved from [Link]
-
St. Olaf College. List of Incompatible Chemicals – Laboratory Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lobachemie.com [lobachemie.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 2-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 387179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
